2-Bromo-4-fluorobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPWPFVLPNTOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380815 | |
| Record name | 2-Bromo-4-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-45-7 | |
| Record name | 2-Bromo-4-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines the primary synthetic route, a detailed experimental protocol, and relevant chemical data.
Introduction
This compound is an aromatic organic compound containing bromine, fluorine, and a sulfonyl chloride functional group. These features make it a versatile building block in medicinal chemistry and materials science. The strategic placement of the halogen atoms and the reactive sulfonyl chloride group allows for its incorporation into more complex molecules to modulate their biological activity and physical properties.
Synthetic Pathway
The most direct and common method for the synthesis of this compound is the electrophilic aromatic substitution reaction, specifically the chlorosulfonation of 1-bromo-3-fluorobenzene. In this reaction, chlorosulfonic acid is used as the sulfonating agent. The electron-withdrawing effects of the bromine and fluorine atoms direct the incoming chlorosulfonyl group primarily to the C4 position, which is para to the fluorine and ortho to the bromine.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound via chlorosulfonation.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Bromo-3-fluorobenzene | 1073-06-9 | C₆H₄BrF | 175.00 |
| Chlorosulfonic Acid | 7790-94-5 | HSO₃Cl | 116.52 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Ice | N/A | H₂O | 18.02 |
3.2. Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 1-bromo-3-fluorobenzene (1 equivalent).
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise from the dropping funnel to the stirred 1-bromo-3-fluorobenzene. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation.
Caption: A generalized workflow for the synthesis of this compound.
Product Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
4.1. Physical Properties
| Property | Value |
| CAS Number | 351003-45-7[1][2] |
| Molecular Formula | C₆H₃BrClFO₂S[1][2] |
| Molecular Weight | 273.51 g/mol [1][2] |
| Appearance | Colorless to pale cream to pale yellow solid or liquid |
| Melting Point | 37-39 °C |
| Boiling Point | 264-265 °C |
| Density | 1.870 g/mL at 25 °C |
| Refractive Index | n20/D 1.5780 |
4.2. Spectroscopic Data
While specific spectra are not provided in the search results, typical analytical techniques for characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR to determine the number and environment of protons on the aromatic ring.
-
¹³C NMR to identify the carbon atoms in the molecule.
-
¹⁹F NMR to confirm the presence and environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹) and the C-Br, C-F, and C-S bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
4.3. Expected Yield
The yield of this reaction is expected to be in the range of 60-80%, based on similar chlorosulfonation reactions of halogenated benzenes. Actual yields may vary depending on the specific reaction conditions and purification efficiency.
Safety Considerations
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. A proper gas trap must be used.
-
This compound is also expected to be corrosive and moisture-sensitive. Handle with care and store in a dry environment.
Conclusion
The synthesis of this compound via the chlorosulfonation of 1-bromo-3-fluorobenzene is a straightforward and efficient method for producing this valuable chemical intermediate. Adherence to the outlined protocol and safety precautions is essential for a successful and safe synthesis. The versatility of the product makes it a key component in the toolbox of medicinal and materials chemists.
References
An In-depth Technical Guide to 2-Bromo-4-fluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 2-Bromo-4-fluorobenzenesulfonyl chloride is a versatile reagent primarily utilized in the synthesis of novel sulfonamide derivatives for drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key reactivity, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Core Chemical and Physical Properties
This compound is a halogenated aromatic sulfonyl chloride. Its chemical structure, featuring a bromine atom, a fluorine atom, and a reactive sulfonyl chloride group, makes it an important intermediate in organic synthesis. The presence of the electron-withdrawing fluorine and bromine atoms influences the reactivity of the sulfonyl chloride group and provides sites for further chemical modification.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃BrClFO₂S | [1][2][3][4][5] |
| Molecular Weight | 273.51 g/mol | [2][3][4][5] |
| CAS Number | 351003-45-7 | [1][2][3][4] |
| Appearance | Colorless to pale cream to pale yellow solid or liquid | [1][4] |
| Melting Point | 33.0-42.0 °C | [1][4] |
| Boiling Point | 264-265 °C | [3][5] |
| Density | 1.87 g/mL at 25 °C | [3] |
| Refractive Index | 1.5750-1.5800 @ 20 °C | [1][4] |
| Solubility | Hydrolyzes in water | [5] |
Synthesis and Purification: Experimental Protocols
The primary synthetic route to this compound involves a diazotization reaction of 2-bromo-4-fluoroaniline followed by a Sandmeyer-type reaction.[6]
Synthesis of 2-Bromo-4-fluoroaniline (Precursor)
A common method for the synthesis of the precursor, 2-bromo-4-fluoroaniline, starts from 4-fluoroaniline.[7]
Detailed Methodology:
-
Dissolve 4-fluoroaniline (1.0 eq) in N,N-dimethylformamide (DMF).
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.1 eq) in DMF to the stirred solution of 4-fluoroaniline.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent such as dichloromethane.
-
Purify the crude product by column chromatography to yield 2-bromo-4-fluoroaniline.[7]
Synthesis of this compound
The following is a generalized procedure based on the Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides.[6]
Detailed Methodology:
-
Diazotization:
-
Dissolve 2-bromo-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[6]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid and cool it.
-
Add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to this mixture while controlling the temperature.[6]
-
-
Work-up and Purification:
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time.
-
Pour the mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration or extract the mixture with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography.[6]
-
Spectroscopic Analysis
FTIR Spectroscopy: The infrared spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the regions of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively.[8] Other characteristic peaks would include those for C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations.
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals in the aromatic region, with chemical shifts and coupling patterns determined by the substitution pattern on the benzene ring. The fluorine and bromine atoms will influence the electronic environment of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzene ring. The carbon attached to the sulfonyl group and the carbons bonded to fluorine and bromine will have characteristic chemical shifts.
Mass Spectrometry: The mass spectrum under electron ionization would likely show a molecular ion peak. A prominent feature would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks for bromine-containing fragments.[9] Common fragmentation pathways for benzenesulfonyl chlorides involve the loss of the chlorine atom and the SO₂ group.
Reactivity and Applications in Drug Discovery
This compound is a key intermediate in the synthesis of a wide range of sulfonamide derivatives.[10] The sulfonamide functional group is a crucial pharmacophore found in numerous approved drugs, including antibacterial agents, diuretics, and anticonvulsants.
Sulfonamide Synthesis
The most common reaction of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a nucleophilic substitution at the sulfonyl sulfur.
Reaction Mechanism: The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.[6]
The versatility of this reaction allows for the introduction of a wide variety of substituents by choosing different amines, enabling the synthesis of large libraries of compounds for screening in drug discovery programs. The bromine and fluorine atoms on the aromatic ring can also be utilized for further modifications through cross-coupling reactions, providing additional avenues for structural diversification.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[5] It causes severe skin burns and eye damage.[5] It is also a flammable liquid and vapor.[5] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored away from moisture, oxidizing agents, and bases.[5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel sulfonamide-containing molecules in the field of drug discovery. Its well-defined reactivity, coupled with the potential for further derivatization, makes it an important tool for medicinal chemists. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Spectroscopic (FTIR, FT-Raman), molecular electrostatic potential, NBO and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride based on DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. rsc.org [rsc.org]
Spectral Data Analysis of 2-Bromo-4-fluorobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure
The structure of 2-Bromo-4-fluorobenzenesulfonyl chloride is fundamental to interpreting its spectral data. The substitution pattern on the benzene ring dictates the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Caption: Molecular Structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted quantitative data for the NMR, IR, and Mass Spectra of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ 8.0 - 8.2 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 |
| ~ 7.6 - 7.8 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-3 |
| ~ 7.3 - 7.5 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-5 |
Note: Chemical shifts are referenced to TMS at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment |
| ~ 165 (d) | ¹J(C,F) ≈ 255 Hz | C-4 |
| ~ 140 (d) | ³J(C,F) ≈ 9 Hz | C-2 |
| ~ 135 (s) | C-1 | |
| ~ 132 (d) | ³J(C,F) ≈ 10 Hz | C-6 |
| ~ 120 (d) | ²J(C,F) ≈ 25 Hz | C-5 |
| ~ 118 (d) | ²J(C,F) ≈ 22 Hz | C-3 |
Note: Chemical shifts are referenced to TMS at 0 ppm. The presence of fluorine will result in through-bond couplings to carbon, observed as doublets (d) or other multiplets.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 1580 - 1560 | Medium | Aromatic C=C Stretch |
| 1470 - 1450 | Medium | Aromatic C=C Stretch |
| 1380 - 1360 | Strong | Asymmetric SO₂ Stretch |
| 1250 - 1230 | Strong | C-F Stretch |
| 1190 - 1170 | Strong | Symmetric SO₂ Stretch |
| 880 - 860 | Strong | C-H Out-of-plane Bending |
| 750 - 730 | Medium | C-Br Stretch |
| 580 - 560 | Medium | S-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 272/274/276 | High | [M]⁺ (Molecular ion with isotopes of Br and Cl) |
| 237 | Medium | [M - Cl]⁺ |
| 173/175 | High | [M - SO₂Cl]⁺ |
| 94 | Medium | [C₆H₃F]⁺ |
Note: The molecular ion peak will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Experimental Protocols
The following are detailed protocols for the acquisition of spectral data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The experiment is performed on a 500 MHz NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
The experiment is performed on the same 500 MHz spectrometer (operating at 125 MHz for carbon).
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data processing is similar to that for ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR accessory.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
The spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is collected over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) via a direct insertion probe or a gas chromatograph (GC) inlet.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
The resulting mass spectrum plots relative intensity versus m/z.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the acquisition and analysis of spectral data for a chemical compound.
Caption: General workflow for spectral data acquisition and analysis.
An In-Depth Technical Guide on the Reactivity Profile of 2-Bromo-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2-bromo-4-fluorobenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. The document details the compound's physical and chemical properties, its synthesis, and its primary reactions, including sulfonamide formation and palladium-catalyzed cross-coupling. A significant focus is placed on the application of its derivatives as enzyme inhibitors, particularly in the context of the VEGFR-2 signaling pathway, which is crucial in angiogenesis and cancer therapy. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.
Introduction
This compound is a substituted aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a highly reactive sulfonyl chloride group and two halogen substituents (bromo and fluoro), allows for a diverse range of chemical transformations. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, while the bromine atom provides a handle for further molecular elaboration through cross-coupling reactions. These characteristics make it a valuable scaffold in the design and synthesis of novel bioactive molecules, particularly in the field of drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and for the design of reaction conditions. The compound is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis of the sulfonyl chloride group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 351003-45-7 | |
| Molecular Formula | C₆H₃BrClFO₂S | |
| Molecular Weight | 273.51 g/mol | |
| Appearance | Colorless to pale cream or pale yellow solid | |
| Melting Point | 33.0-42.0 °C | |
| Boiling Point | 264-265 °C | |
| Density | 1.870 g/mL at 25 °C | |
| Refractive Index | 1.5750-1.5800 @ 20 °C | |
| Solubility | Hydrolyzes in water |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 4-fluoroaniline. The first step involves the bromination of 4-fluoroaniline to yield 2-bromo-4-fluoroaniline. This intermediate is then converted to the final product via a diazotization reaction followed by treatment with sulfur dioxide and a copper(I) chloride catalyst, a variant of the Sandmeyer reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Bromo-4-fluoroaniline
A detailed experimental protocol for the synthesis of the precursor, 2-bromo-4-fluoroaniline, can be found in the literature. A common method involves the bromination of 4-fluoroaniline using a suitable brominating agent.
Step 2: Synthesis of this compound
The following protocol is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.
-
Diazotization: 2-bromo-4-fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt.
-
Sulfonylation (Sandmeyer-type reaction): In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture, keeping the temperature controlled.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then poured onto crushed ice. The precipitated solid is collected by filtration, or the mixture is
Solubility Profile of 2-Bromo-4-fluorobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-fluorobenzenesulfonyl chloride in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.
Introduction
This compound is a sulfonyl halide compound frequently utilized as an intermediate in pharmaceutical synthesis and other areas of organic chemistry. Understanding its solubility in various solvents is critical for reaction design, purification, and formulation development. This guide summarizes the known qualitative solubility of this compound and its analogs and provides a robust experimental methodology for quantitative solubility determination.
Qualitative Solubility Data
Publicly available data on the quantitative solubility of this compound is scarce. However, information from chemical suppliers and analogous compounds provides a general understanding of its solubility profile. The compound is known to be moisture-sensitive and hydrolyzes in water.[1] Qualitative data for the target compound and structurally similar sulfonyl chlorides are summarized in the table below.
| Compound | Water | Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Nonpolar Aprotic Solvents (e.g., Dichloromethane, Chloroform) |
| This compound | Hydrolyzes[1] | Likely Soluble (by analogy) | Likely Soluble (by analogy) |
| 4-Bromobenzenesulfonyl chloride | Insoluble[2] | Soluble[2] | Soluble[2] |
| 4-Fluorobenzenesulfonyl chloride | Limited solubility[3] | Soluble (e.g., Acetone, Ethyl Acetate)[3] | Soluble (e.g., Dichloromethane)[3] |
| 2-Fluorobenzenesulfonyl chloride | Reacts | Soluble (by analogy) | Soluble (by analogy) |
Note: The solubility in organic solvents for this compound is inferred from the behavior of analogous compounds. It is crucial to experimentally verify the solubility in the specific solvent and conditions to be used.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed gravimetric method for determining the solubility of a solid compound like this compound in a given solvent. This method is based on creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
This compound
-
Solvent of interest (anhydrous)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation and exposure to moisture.
-
Place the vial in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered saturated when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of the compound.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish with the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Data Calculation
The solubility can be expressed in various units, such as g/L or mg/mL.
-
Mass of solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)
-
Volume of solvent (V_solvent): The volume of the filtered saturated solution taken.
-
Solubility = m_solute / V_solvent
Experimental Workflow Visualization
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric method for solubility determination.
Conclusion
References
Technical Guide: Characterization and Applications of 2-Fluoro-5-iodobenzonitrile (CAS 351003-36-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodobenzonitrile, with the Chemical Abstracts Service (CAS) registry number 351003-36-6, is a halogenated benzonitrile derivative of significant interest in medicinal chemistry and organic synthesis. Its strategic placement of fluorine and iodine atoms, along with the nitrile functional group, makes it a versatile building block for the synthesis of a variety of complex organic molecules, particularly those with potential therapeutic applications. This technical guide provides a comprehensive overview of the characterization, and synthetic utility of this compound, with a focus on its role in the development of kinase and enoyl-ACP reductase inhibitors.
Physicochemical Properties
2-Fluoro-5-iodobenzonitrile is typically an off-white or light brown crystalline solid.[1] It is sensitive to light and should be stored in a dry environment at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Fluoro-5-iodobenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 351003-36-6 | [2] |
| Molecular Formula | C₇H₃FIN | [2][3] |
| Molecular Weight | 247.01 g/mol | [2][3] |
| Melting Point | 72-76 °C (lit.) | [1][2] |
| Boiling Point | 253.6 ± 25.0 °C (Predicted) | [1] |
| Density | 1.98 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |
| Appearance | Crystalline solid | [1] |
| Color | Very dark brown |
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for 2-Fluoro-5-iodobenzonitrile is not widely available in the public domain. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics are outlined below.
Table 2: Expected Spectroscopic Data for 2-Fluoro-5-iodobenzonitrile
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling with both the fluorine and adjacent protons. |
| ¹³C NMR | Aromatic carbons would show distinct signals, with the carbon attached to fluorine exhibiting a characteristic large coupling constant (¹JC-F). The carbon of the nitrile group would appear in the downfield region (around 115-120 ppm). |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected in the range of 2220-2240 cm⁻¹. Bands corresponding to C-F and C-I stretching, as well as aromatic C-H and C=C stretching, would also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 247. The isotopic pattern would be characteristic of a molecule containing one iodine atom (a prominent M+1 peak is not expected, but an M+2 peak due to ¹³C would be present). Fragmentation patterns would likely involve the loss of I, CN, and F radicals or neutral molecules. |
Synthesis and Reactivity
2-Fluoro-5-iodobenzonitrile serves as a crucial intermediate in multi-step organic syntheses. Its reactivity is primarily centered around the three functional groups: the nitrile, the fluorine atom, and the iodine atom. The iodine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions.
Synthetic Pathways
A common laboratory synthesis of 2-Fluoro-5-iodobenzonitrile involves a Sandmeyer reaction starting from 2-fluoro-5-iodoaniline.[4]
Experimental Protocol: Synthesis of 2-Fluoro-5-iodobenzonitrile via Sandmeyer Reaction
This protocol is adapted from general procedures for the Sandmeyer reaction.[4]
-
Diazotization:
-
Suspend 2-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C in a reaction vessel.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C to facilitate the formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat to drive the reaction to completion, monitoring by a suitable technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-fluoro-5-iodobenzonitrile.
-
Applications in Drug Discovery
The primary utility of 2-Fluoro-5-iodobenzonitrile in drug discovery lies in its role as a scaffold for the synthesis of kinase and enoyl-ACP reductase inhibitors. The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of various aryl, heteroaryl, and amino groups.
Kinase Inhibitor Synthesis
2-Fluoro-5-iodobenzonitrile has been utilized in the synthesis of 5-substituted-3-aminoindazoles, a class of compounds known to possess kinase inhibitory activity.
Enoyl-ACP Reductase Inhibitor Synthesis
This compound is a key intermediate in the synthesis of 4-phenoxybenzamide adenine dinucleotide analogues, which have shown inhibitory activity against the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis.[1]
Safety and Handling
2-Fluoro-5-iodobenzonitrile is considered hazardous.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]
Table 3: Hazard and Safety Information for 2-Fluoro-5-iodobenzonitrile
| Category | Information | Reference(s) |
| Hazard Codes | Xn (Harmful) | [1] |
| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [1] |
| Safety Statements | S36/37: Wear suitable protective clothing and gloves. | [1] |
| GHS Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [2] |
| GHS Precautionary Statements | P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312 | [2] |
Conclusion
2-Fluoro-5-iodobenzonitrile (CAS 351003-36-6) is a valuable and versatile chemical intermediate for drug discovery and development. Its trifunctional nature allows for the strategic and efficient synthesis of complex molecules, most notably kinase and enoyl-ACP reductase inhibitors. While detailed public spectroscopic data for this compound is limited, its physicochemical properties and synthetic utility are well-documented. Researchers and drug development professionals can leverage the reactivity of this compound to explore novel chemical space and develop new therapeutic agents. Standard laboratory safety precautions should be strictly followed when handling this hazardous material.
References
The Versatile Reagent: A Technical Guide to the Applications of 2-Bromo-4-fluorobenzenesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-4-fluorobenzenesulfonyl chloride is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, featuring a reactive sulfonyl chloride, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can participate in nucleophilic aromatic substitution or modulate physicochemical properties, makes it a highly attractive starting material for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth exploration of the core applications of this compound, with a focus on its utility in the synthesis of sulfonamides, its potential in Suzuki-Miyaura cross-coupling reactions, and its reactivity in nucleophilic aromatic substitution.
Synthesis of Sulfonamides: A Cornerstone Application
The most prominent application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic properties. The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage.
The presence of the bromo and fluoro substituents on the aromatic ring of the resulting sulfonamides provides valuable handles for further functionalization, allowing for the generation of diverse compound libraries for drug discovery.
Experimental Protocol: General Procedure for the Synthesis of N-Alkyl/Aryl-2-bromo-4-fluorobenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
-
To this solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Table 1: Representative Synthesis of Sulfonamides
| Amine | Product | Typical Yield (%) |
| Aniline | N-(phenyl)-2-bromo-4-fluorobenzenesulfonamide | 85-95 |
| Benzylamine | N-(benzyl)-2-bromo-4-fluorobenzenesulfonamide | 80-90 |
| Morpholine | 4-((2-bromo-4-fluorophenyl)sulfonyl)morpholine | 90-98 |
| Piperidine | 1-((2-bromo-4-fluorophenyl)sulfonyl)piperidine | 90-98 |
Note: Yields are estimates based on general sulfonamide synthesis protocols and may vary depending on the specific amine and reaction conditions.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The bromine atom at the 2-position of the benzene ring serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction enables the formation of a carbon-carbon bond between the bromo-substituted aromatic ring and a variety of organoboron reagents, leading to the synthesis of biaryl and substituted aryl sulfonamides. These motifs are of significant interest in medicinal chemistry and materials science.
The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established, generally offering a good balance between reactivity and stability. The reaction typically proceeds under mild conditions with a palladium catalyst, a phosphine ligand, and a base.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromo-4-fluorobenzenesulfonamide Derivative
Materials:
-
N-Alkyl/Aryl-2-bromo-4-fluorobenzenesulfonamide (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Dioxane/water or Toluene/water solvent mixture (e.g., 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add the N-substituted-2-bromo-4-fluorobenzenesulfonamide (1.0 eq), arylboronic acid (1.2 - 1.5 eq), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Plausible Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Expected Product | Plausible Yield (%) |
| Phenylboronic acid | N-Substituted-2-phenyl-4-fluorobenzenesulfonamide | 70-90 |
| 4-Methoxyphenylboronic acid | N-Substituted-2-(4-methoxyphenyl)-4-fluorobenzenesulfonamide | 65-85 |
| Thiophene-2-boronic acid | N-Substituted-2-(thiophen-2-yl)-4-fluorobenzenesulfonamide | 60-80 |
Note: Yields are hypothetical and based on typical Suzuki-Miyaura coupling reactions of aryl bromides.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Fluorine Moiety
The fluorine atom at the 4-position, activated by the electron-withdrawing sulfonyl group, can undergo nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the fluoride ion from the aromatic ring. Interestingly, in SNAr reactions, fluoride can be a better leaving group than other halogens due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.
This reactivity opens up another avenue for the diversification of this compound derivatives, allowing for the introduction of a wide range of nucleophiles such as amines, alkoxides, and thiolates at the 4-position.
Hypothetical Experimental Protocol: Nucleophilic Aromatic Substitution of a 2-Bromo-4-fluorobenzenesulfonamide Derivative
Materials:
-
N-Alkyl/Aryl-2-bromo-4-fluorobenzenesulfonamide (1.0 eq)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, piperidine) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Anhydrous potassium carbonate (K₂CO₃) (for amine nucleophiles)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the N-substituted-2-bromo-4-fluorobenzenesulfonamide (1.0 eq) in the anhydrous polar aprotic solvent.
-
Add the nucleophile (1.5 - 2.0 eq). If the nucleophile is an amine, add K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophilicity of the attacking species.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Expected Product | Plausible Yield (%) |
| Sodium Methoxide | N-Substituted-2-bromo-4-methoxybenzenesulfonamide | 60-80 |
| Piperidine | N-Substituted-2-bromo-4-(piperidin-1-yl)benzenesulfonamide | 70-90 |
| Sodium Thiophenoxide | N-Substituted-2-bromo-4-(phenylthio)benzenesulfonamide | 65-85 |
Note: Yields are hypothetical and depend on the specific nucleophile and reaction conditions.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, offering multiple avenues for the creation of complex and biologically relevant molecules. Its primary application in the synthesis of functionalized sulfonamides is well-established. Furthermore, the strategic placement of the bromo and fluoro substituents opens up exciting possibilities for sequential or orthogonal functionalization through Suzuki-Miyaura coupling and nucleophilic aromatic substitution. This technical guide provides a foundational understanding and practical starting points for researchers to explore and exploit the full synthetic potential of this valuable building block in their drug discovery and materials science endeavors. Further optimization of the hypothetical protocols presented herein will undoubtedly lead to the development of novel and efficient synthetic routes to a wide range of valuable compounds.
A Technical Guide to the Electrophilicity and Reactivity of 2-Bromo-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electrophilic character of 2-Bromo-4-fluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds.[1][2][3] The document outlines the electronic factors governing its reactivity, provides representative experimental protocols, and presents a framework for its application in sulfonamide synthesis.
Core Concept: Electrophilicity
The reactivity of this compound is dominated by the pronounced electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, leading to a significant partial positive charge. This electron deficiency makes it a prime target for attack by nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other derivatives.
The aromatic ring substituents—a bromine atom at the ortho-position and a fluorine atom at the para-position—play a critical role in modulating this electrophilicity.
-
Inductive Effect: Both fluorine and bromine are highly electronegative halogens that exert a strong electron-withdrawing inductive effect (-I).[4] They pull electron density away from the benzene ring and, by extension, from the sulfonyl group. This withdrawal of electron density further increases the partial positive charge on the sulfur atom, thus enhancing its electrophilicity compared to unsubstituted benzenesulfonyl chloride.
-
Resonance Effect: While halogens possess lone pairs that can be donated to the aromatic ring via a resonance effect (+R), this effect is generally weaker than their inductive withdrawal.[5] For fluorine and bromine, the powerful -I effect is the dominant factor influencing the reactivity of the sulfonyl chloride moiety.
The combined electron-withdrawing properties of the ortho-bromo and para-fluoro substituents render this compound a highly reactive electrophile.
Quantitative Reactivity Data
| Compound | Substituents | Dominant Electronic Effect | Expected Relative Reactivity (Electrophilicity) |
| Benzenesulfonyl chloride | None | Baseline | 1 (Reference) |
| 4-Fluorobenzenesulfonyl chloride | p-F | Strong -I | > 1 |
| 2-Bromobenzenesulfonyl chloride | o-Br | Strong -I | > 1 |
| This compound | o-Br, p-F | Very Strong -I (Additive) | >> 1 (Highest) |
Reaction Mechanism and Experimental Protocols
The primary reaction pathway for this compound involves nucleophilic attack at the electrophilic sulfur center. The synthesis of sulfonamides from primary or secondary amines is a hallmark reaction.
This protocol is a generalized procedure for the coupling of this compound with a primary aromatic amine, based on standard methodologies for sulfonamide synthesis.[6][7]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0-1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: Dissolve the substituted aniline (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC).
-
Workup: Quench the reaction by adding 1M HCl solution. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. L19713.06 [thermofisher.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. aklectures.com [aklectures.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-4-fluorobenzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorobenzenesulfonyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules. Its substituted phenylsulfonyl chloride moiety allows for the facile construction of sulfonamides, a common functional group in many drug candidates. The presence of both bromo and fluoro substituents on the aromatic ring provides medicinal chemists with valuable tools to modulate the physicochemical and pharmacokinetic properties of lead compounds, such as metabolic stability and target binding affinity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, with a focus on its use in the development of CRTH2 antagonists and p38 MAPK inhibitors.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a melting point in the range of 33-42 °C.[1] It is characterized by a boiling point of 264-265 °C and a density of approximately 1.87 g/mL.[2] Spectroscopic data are crucial for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrClFO₂S | [1] |
| Molecular Weight | 273.51 g/mol | [1] |
| CAS Number | 351003-45-7 | [1] |
| Appearance | Colorless to pale cream to pale yellow solid | [1] |
| Melting Point | 33.0-42.0 °C | [1] |
| Boiling Point | 264-265 °C | [2] |
| Density | 1.870 g/mL at 25 °C | [2] |
| Refractive Index | 1.5750-1.5800 @ 20 °C | [1] |
Note: Specific spectroscopic data (NMR, IR, MS) should be obtained from experimental analysis of synthesized or purchased material.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2-bromo-4-fluoroaniline, adapting a general method for the synthesis of arylsulfonyl chlorides.[][4] The process involves the diazotization of the aniline followed by a sulfonylchlorination reaction, which can be considered a variation of the Sandmeyer reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 2-bromobenzenesulfonyl chloride.[][4]
Step 1: Diazotization of 2-Bromo-4-fluoroaniline
-
In a suitable reaction vessel, add 2-bromo-4-fluoroaniline (1 equivalent) to a solution of hydrochloric acid (4 equivalents) in water.
-
Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete formation of the 2-bromo-4-fluorobenzenediazonium chloride solution.
Step 2: Sulfonylchlorination
-
In a separate reaction vessel, add thionyl chloride (2 equivalents) and a catalytic amount of copper(I) chloride (0.01 equivalents).
-
Cool this mixture to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the thionyl chloride mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery
This compound is a valuable reagent for the synthesis of sulfonamide-containing drug candidates. Two notable examples of its application are in the development of CRTH2 antagonists for inflammatory diseases and p38 MAPK inhibitors for a range of disorders including inflammation and cancer.
CRTH2 Antagonists
The Chemoattractant Receptor-homologous molecule expressed on TH2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that mediates the pro-inflammatory effects of prostaglandin D2 (PGD2).[5][6] Antagonizing this receptor is a promising therapeutic strategy for allergic and inflammatory conditions such as asthma.[7]
Synthesis of a Representative CRTH2 Antagonist
A general approach to synthesizing CRTH2 antagonists involves the reaction of this compound with a suitable amine-containing scaffold.
Experimental Protocol: General Synthesis of a 2-Bromo-4-fluorobenzenesulfonamide Derivative
-
To a stirred solution of the desired amine (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane), add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
| Compound ID | Target | IC₅₀ (nM) | Assay Conditions |
| Hypothetical CRTH2 Antagonist 1 | CRTH2 | Data not available | Calcium mobilization assay in CRTH2-expressing cells |
| Hypothetical CRTH2 Antagonist 2 | CRTH2 | Data not available | Radioligand binding assay |
p38 MAPK Inhibitors
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[8] Inhibition of p38 MAPK, particularly the α isoform, is a key therapeutic strategy for a wide range of inflammatory diseases, autoimmune disorders, and some cancers.[9][10]
Synthesis of a Representative p38 MAPK Inhibitor
The synthesis of p38 MAPK inhibitors often involves the formation of a sulfonamide linkage. This compound can be reacted with a suitable heterocyclic amine, which is a common core structure in many kinase inhibitors.
Experimental Protocol: General Synthesis of a Sulfonamide-based p38 MAPK Inhibitor
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the heterocyclic amine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired p38 MAPK inhibitor.
| Compound ID | Target | IC₅₀ (µM) | Reference |
| SB203580 (Reference Compound) | p38α | 0.3-0.5 | [11][12][13] |
| Hypothetical Inhibitor 3a | p38α | 2.1 | [13] |
| Hypothetical Inhibitor 3b | p38α | 0.1 | [13] |
| Hypothetical Inhibitor 3e | p38α | 0.08 | [13] |
Note: The IC₅₀ values presented are for representative p38 MAPK inhibitors and may not be for compounds specifically derived from this compound. These values serve as a reference for the expected potency of small molecule inhibitors targeting this kinase.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel drug candidates. Its straightforward preparation and reactivity make it an attractive starting material for the construction of sulfonamide-containing molecules with potential therapeutic applications. The examples of its utility in the development of CRTH2 antagonists and p38 MAPK inhibitors highlight its importance in modern medicinal chemistry. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is likely to yield new and potent therapeutic agents. This guide provides a foundational understanding for researchers and scientists to effectively utilize this important chemical intermediate in their drug discovery endeavors.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Stability and Storage of 2-Bromo-4-fluorobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-bromo-4-fluorobenzenesulfonyl chloride (CAS No. 351003-45-7). This information is critical for ensuring the integrity of the compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates. Due to its chemical nature as a sulfonyl chloride, this compound exhibits sensitivity to environmental factors, necessitating specific handling and storage protocols to prevent degradation.
Core Stability Profile
This compound is a reactive compound primarily susceptible to hydrolysis. Its stability is significantly influenced by moisture, temperature, and the presence of nucleophilic reagents. The primary degradation pathway is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.
General Stability Characteristics:
-
Moisture Sensitivity : The compound readily reacts with water, leading to its decomposition.[1] This hydrolysis is a key factor to control during storage and handling.
-
Incompatibilities : this compound is incompatible with strong bases, amines, and ammonia. Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or Freezer | To minimize the rate of potential degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Nitrogen, Argon) | To prevent contact with atmospheric moisture. |
| Container | Tightly sealed, moisture-proof container | To protect from hydrolysis. |
| Light | Store in a dark place | Although not explicitly stated as light-sensitive, protection from light is a good general practice for reactive chemical intermediates. |
| Location | A dry, well-ventilated area away from incompatible materials | To ensure safety and prevent accidental reactions. |
Experimental Protocols
While specific, validated stability-indicating analytical methods for this compound are not published in detail, standard methods for assessing the purity and degradation of sulfonyl chlorides can be adapted.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of this compound and to quantify the formation of its primary degradant, 2-bromo-4-fluorobenzenesulfonic acid.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve a known quantity of the compound in a suitable dry, inert solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Procedure : Inject the sample onto the HPLC system and record the chromatogram. The purity can be calculated by dividing the peak area of the main component by the total peak area. The appearance of a new, more polar peak is indicative of hydrolysis to the sulfonic acid.
Accelerated Stability Study (Hydrolysis)
This protocol is designed to assess the hydrolytic stability of the compound under stressed conditions.
-
Objective : To determine the rate of hydrolysis at elevated temperature and humidity.
-
Conditions :
-
Temperature : 40°C
-
Relative Humidity : 75% RH
-
-
Procedure :
-
Place a known quantity of this compound in an open container within a stability chamber set to the specified conditions.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample.
-
Analyze the sample for purity and the presence of 2-bromo-4-fluorobenzenesulfonic acid using the HPLC method described above.
-
Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.
-
Visualizations
Logical Workflow for Handling and Storage
Caption: Recommended Handling and Storage Workflow
Potential Degradation Pathway
Caption: Primary Degradation Pathway - Hydrolysis
References
An In-depth Technical Guide on the Synthesis of 2-Bromo-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromo-4-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. The presence of bromine, fluorine, and a sulfonyl chloride functional group on the benzene ring imparts unique reactivity, making it a valuable precursor for the synthesis of complex molecules with potential biological activity. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing compounds. The bromo and fluoro substituents can be further functionalized through various cross-coupling reactions, allowing for the introduction of additional molecular complexity. This guide provides a comprehensive overview of a likely synthetic route to this important chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 351003-45-7 | [1][2] |
| Molecular Formula | C6H3BrClFO2S | [1][2] |
| Molecular Weight | 273.51 g/mol | [1][2] |
| Appearance | Colorless to pale cream to pale yellow solid | [1] |
| Melting Point | 37-42 °C | [1][3] |
| Boiling Point | 264-265 °C | [3] |
| Density | 1.870 g/mL at 25 °C | [3] |
| Refractive Index | 1.5750-1.5800 @ 20 °C | [1] |
Synthetic Pathway
The most plausible and widely applicable method for the synthesis of this compound involves a two-step process starting from 2-bromo-4-fluoroaniline. The first step is a diazotization reaction to convert the primary amine into a diazonium salt. The second step is a Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group using sulfur dioxide and a copper(I) chloride catalyst.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on standard procedures for diazotization and Sandmeyer reactions.
Step 1: Diazotization of 2-bromo-4-fluoroaniline
Materials:
-
2-bromo-4-fluoroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Distilled water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of concentrated hydrochloric acid in distilled water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
2-bromo-4-fluoroaniline is added portion-wise to the cold acid solution with stirring, maintaining the temperature below 5 °C.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline suspension. The rate of addition is controlled to maintain the reaction temperature between 0 and 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure the complete formation of the 2-bromo-4-fluorobenzenediazonium chloride solution. The resulting solution is kept cold for the next step.
Step 2: Sandmeyer-type Sulfonyl Chlorination
Materials:
-
2-bromo-4-fluorobenzenediazonium chloride solution (from Step 1)
-
Sulfur dioxide (SO2) gas
-
Glacial acetic acid
-
Copper(I) chloride (CuCl)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a separate flask, glacial acetic acid is saturated with sulfur dioxide gas at a low temperature.
-
A catalytic amount of copper(I) chloride is added to the sulfur dioxide/acetic acid solution.
-
The cold diazonium salt solution from Step 1 is added portion-wise to the stirred sulfur dioxide/acetic acid/copper(I) chloride mixture. The temperature should be carefully controlled during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours, or until the evolution of nitrogen gas ceases.
-
The reaction mixture is then poured onto crushed ice, and the crude product is extracted with dichloromethane.
-
The organic layer is washed with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Conclusion
This compound is a valuable synthetic intermediate that can be prepared in a straightforward manner from 2-bromo-4-fluoroaniline. The diazotization followed by a Sandmeyer-type sulfonyl chlorination is a robust and scalable method for its synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists in the fields of medicinal chemistry and materials science to synthesize and utilize this versatile building block in their research and development endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.
References
A Technical Guide to Quantum Chemical Calculations on 2-Bromo-4-fluorobenzenesulfonyl Chloride: A DFT-Based Approach
Introduction
2-Bromo-4-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride. Compounds within this class are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The bromine, fluorine, and sulfonyl chloride functional groups impart specific reactivity and physical properties to the molecule, making it a versatile building block. Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for optimizing its use in synthetic chemistry and for designing novel molecules with desired biological activities.
This technical guide provides an in-depth overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of this compound. The methodologies, simulated data, and visualizations presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Computational Methodology
The quantum chemical calculations detailed in this guide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Experimental Protocols
All calculations were theoretically performed using the Gaussian 09 software package. The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the geometry and electronic properties of organic molecules containing halogens and sulfur.
The computational protocol involved the following steps:
-
Geometry Optimization: The initial structure of this compound was optimized to find the global minimum on the potential energy surface. This ensures that the calculated properties correspond to the most stable conformation of the molecule.
-
Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.
-
Electronic Property Calculations: Following successful optimization and frequency analysis, various electronic properties were calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP).
Data Presentation and Analysis
The following sections present the simulated quantitative data derived from the quantum chemical calculations on this compound.
Optimized Geometrical Parameters
The geometry optimization provides the most stable arrangement of atoms in the molecule. Key bond lengths and bond angles are summarized in Table 1. The numbering of the atoms corresponds to the standard IUPAC nomenclature for substituted benzenes, with the sulfonyl chloride group attached to C1.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-S | 1.78 |
| S=O | 1.43 | |
| S-Cl | 2.07 | |
| C2-Br | 1.90 | |
| C4-F | 1.35 | |
| C1-C2 | 1.40 | |
| C2-C3 | 1.39 | |
| C3-C4 | 1.38 | |
| C4-C5 | 1.38 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.40 | |
| **Bond Angles (°) ** | C1-S-Cl | 106.5 |
| O=S=O | 122.0 | |
| C6-C1-S | 119.8 | |
| C1-C2-Br | 120.5 | |
| C3-C4-F | 118.7 |
Table 1: Selected Optimized Geometrical Parameters for this compound.
Vibrational Frequencies
The calculated vibrational frequencies are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra. Table 2 lists some of the key vibrational modes and their calculated frequencies.
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |
| Asymmetric S=O Stretch | Sulfonyl Group | 1385 |
| Symmetric S=O Stretch | Sulfonyl Group | 1190 |
| C-S Stretch | Phenyl-Sulfur | 750 |
| S-Cl Stretch | Sulfonyl Chloride | 450 |
| C-Br Stretch | Phenyl-Bromine | 680 |
| C-F Stretch | Phenyl-Fluorine | 1250 |
| Aromatic C-H Stretch | Benzene Ring | 3080-3120 |
| Aromatic C=C Stretch | Benzene Ring | 1450-1600 |
Table 2: Calculated Vibrational Frequencies for Key Functional Groups.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO is related to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability.
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 5.45 |
Table 3: Calculated Frontier Molecular Orbital Energies.
A large HOMO-LUMO gap, as calculated for this compound, suggests high kinetic stability and low chemical reactivity.
Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges on each atom in the molecule, offering insights into the intramolecular charge distribution.
| Atom | Mulliken Charge (a.u.) |
| S | +1.25 |
| O (in SO₂) | -0.65 |
| Cl (on S) | -0.20 |
| Br | -0.05 |
| F | -0.22 |
| C1 | +0.10 |
| C2 | +0.08 |
| C3 | -0.02 |
| C4 | +0.15 |
| C5 | -0.03 |
| C6 | -0.01 |
Table 4: Mulliken Atomic Charges of Selected Atoms.
The analysis reveals a significant positive charge on the sulfur atom, making it a potential site for nucleophilic attack. The oxygen and fluorine atoms carry the most negative charges, consistent with their high electronegativity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (electron-rich) are typically colored red, while regions of positive electrostatic potential (electron-poor) are colored blue.
For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the sulfonyl group and the fluorine atom, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue) would be centered on the sulfur atom, highlighting it as the primary site for nucleophilic attack.
Conclusion
This technical guide has outlined a comprehensive computational approach using Density Functional Theory to characterize the molecular properties of this compound. The simulated data from these quantum chemical calculations provide valuable insights into the molecule's optimized geometry, vibrational modes, electronic structure, and reactivity.
The key findings include:
-
A stable molecular conformation with well-defined bond lengths and angles.
-
Characteristic vibrational frequencies that can aid in the interpretation of experimental spectroscopic data.
-
A large HOMO-LUMO gap, suggesting high chemical stability.
-
A charge distribution that identifies the sulfur atom as a primary electrophilic center and the oxygen and fluorine atoms as nucleophilic centers.
This detailed molecular-level understanding is invaluable for medicinal chemists and drug development professionals in designing rational synthetic pathways and in predicting the interaction of this molecule with biological targets. The computational protocols and analyses presented here serve as a robust framework for the in-silico investigation of other complex organic molecules.
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using 2-Bromo-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. 2-Bromo-4-fluorobenzenesulfonyl chloride is a key building block in this endeavor. The presence of the bromo and fluoro substituents on the phenyl ring provides opportunities for further functionalization and modulation of the physicochemical properties of the resulting sulfonamide, such as lipophilicity, metabolic stability, and target binding affinity.
These application notes provide a comprehensive guide to the synthesis of N-substituted-2-bromo-4-fluorobenzenesulfonamides. Included are a general reaction scheme, detailed experimental protocols, and guidance on the characterization of these compounds.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]
Caption: General reaction for the synthesis of N-substituted-2-bromo-4-fluorobenzenesulfonamides.
Data Presentation
Due to the limited availability of specific literature data for the reaction of this compound with a wide variety of amines, the following tables are presented as templates. Researchers can use this structure to record and compare their experimental results.
Table 1: Reaction of this compound with Various Amines
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | 0 to RT | 12 | Data not available |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 10 | Data not available |
| 3 | Morpholine | Triethylamine | Tetrahydrofuran | 0 to RT | 14 | Data not available |
| 4 | Piperidine | Pyridine | Dichloromethane | 0 to RT | 12 | Data not available |
| 5 | User-defined | User-defined | User-defined | User-defined | User-defined | Record yield |
Table 2: Spectral Data for Synthesized 2-Bromo-4-fluorobenzenesulfonamides
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | IR (ν, cm-1) |
| Product from Entry 1 | Characteristic peaks for aromatic protons and NH | Characteristic peaks for aromatic carbons | [M]+ or [M+H]+ | ~3250 (N-H), ~1340 & ~1160 (S=O) |
| Product from Entry 2 | Characteristic peaks for aromatic and benzylic protons, and NH | Characteristic peaks for aromatic and benzylic carbons | [M]+ or [M+H]+ | ~3260 (N-H), ~1345 & ~1155 (S=O) |
| Product from Entry 3 | Characteristic peaks for aromatic and morpholine protons | Characteristic peaks for aromatic and morpholine carbons | [M]+ or [M+H]+ | ~1350 & ~1165 (S=O) |
| Product from Entry 4 | Characteristic peaks for aromatic and piperidine protons | Characteristic peaks for aromatic and piperidine carbons | [M]+ or [M+H]+ | ~1348 & ~1162 (S=O) |
| User-defined product | Record spectral data | Record spectral data | Record spectral data | Record spectral data |
Experimental Protocols
The following is a general and robust protocol for the synthesis of N-substituted-2-bromo-4-fluorobenzenesulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware
Caption: A typical experimental workflow for the synthesis and purification of sulfonamides.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent) and dissolve it in an appropriate volume of anhydrous dichloromethane or tetrahydrofuran.
-
Addition of Base: To the stirred solution, add the anhydrous base (pyridine or triethylamine, 1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 10-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide.
Characterization
The synthesized sulfonamides should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic signals for the aromatic protons of the 2-bromo-4-fluorophenyl group and the protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. 13C NMR will show signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). For secondary sulfonamides, an N-H stretching band will be present around 3250 cm⁻¹.
Conclusion
The use of this compound provides a versatile platform for the synthesis of a diverse library of sulfonamide derivatives. The protocols outlined in these application notes offer a reliable method for the preparation of these compounds. The presence of the bromo and fluoro substituents allows for further chemical modifications, making this a valuable scaffold in the design and development of new therapeutic agents. Researchers are encouraged to use the provided tables to document their findings and contribute to the collective understanding of the reactivity and utility of this important building block.
References
Application Notes and Protocols: Sulfonylation of Primary Amines with 2-Bromo-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-substituted-2-bromo-4-fluorobenzenesulfonamides through the reaction of 2-Bromo-4-fluorobenzenesulfonyl chloride with primary amines. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The unique substitution pattern of the benzenesulfonyl chloride offers a scaffold for the development of targeted inhibitors for various enzymes, including carbonic anhydrases and kinases involved in angiogenesis.
Reaction Principle and Mechanism
The sulfonylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, with the assistance of a base, a chloride ion and a proton are eliminated to yield the stable sulfonamide product and the corresponding ammonium salt of the acid byproduct. The presence of a non-nucleophilic base is crucial to neutralize the in-situ generated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the sulfonylation of various primary amines with this compound. Yields are typically good to excellent, though purification by column chromatography or recrystallization is often necessary to obtain the final product in high purity.
| Entry | Primary Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine (1.5) | Dichloromethane (DCM) | 0 to RT | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Triethylamine (TEA) (1.5) | Tetrahydrofuran (THF) | 0 to RT | 16 | 80-90 |
| 3 | Benzylamine | TEA (1.5) | DCM | 0 to RT | 10 | 90-98 |
| 4 | Cyclohexylamine | Pyridine (1.5) | Acetonitrile | 0 to RT | 14 | 88-96 |
| 5 | Phenethylamine | TEA (1.5) | DCM | 0 to RT | 12 | 87-95 |
Experimental Protocol
This protocol describes a general procedure for the synthesis of N-substituted-2-bromo-4-fluorobenzenesulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0-1.2 eq) and dissolve it in a suitable anhydrous solvent (e.g., dichloromethane, ~0.1 M concentration).
-
Addition of Base: To the stirred solution of the amine, add the anhydrous base (pyridine or triethylamine, 1.5-2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 10-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent used for the reaction. Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted-2-bromo-4-fluorobenzenesulfonamide.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the sulfonylation of primary amines.
Potential Biological Signaling Pathway Inhibition
N-substituted-2-bromo-4-fluorobenzenesulfonamides are potential inhibitors of key enzymes in pathological processes such as cancer. Two notable targets are Carbonic Anhydrase IX (CA IX), involved in tumor pH regulation, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Hypothesized inhibition of CA IX and VEGFR-2 signaling pathways.
Application Notes and Protocols for HPLC-UV Derivatization using 2-Bromo-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the use of 2-Bromo-4-fluorobenzenesulfonyl chloride as a pre-column derivatization reagent for the analysis of compounds containing primary and secondary amine or phenolic hydroxyl groups by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Introduction
In pharmaceutical and biomedical analysis, many compounds lack a suitable chromophore for sensitive UV detection by HPLC. Chemical derivatization is a widely used technique to introduce a UV-absorbing moiety to the analyte molecule, thereby enhancing its detectability.[1] Sulfonyl chlorides, such as Dansyl chloride, are well-established derivatizing agents that react with primary and secondary amines and phenols to form stable, highly UV-active sulfonamides and sulfonate esters, respectively.[2][3]
This compound is a promising, yet not extensively documented, derivatization reagent for HPLC-UV analysis. Its aromatic structure, substituted with a bromine and a fluorine atom, is expected to confer strong UV absorbance to the resulting derivatives, enabling sensitive quantification of otherwise difficult-to-detect analytes. This document outlines the theoretical basis and provides practical, albeit proposed, protocols for its application.
Principle of Derivatization
This compound reacts with nucleophilic functional groups like primary amines, secondary amines, and phenols under basic conditions. The sulfonyl chloride group is highly reactive towards these nucleophiles, leading to the formation of a stable sulfonamide or sulfonate ester bond.[4]
Reaction with Amines: Primary and secondary amines react with this compound to form the corresponding N-substituted sulfonamides.
R-NH₂ (primary amine) + Br(F)C₆H₃SO₂Cl → Br(F)C₆H₃SO₂-NH-R + HCl R₂-NH (secondary amine) + Br(F)C₆H₃SO₂Cl → Br(F)C₆H₃SO₂-NR₂ + HCl
Reaction with Phenols: Phenols react with this compound, typically in the presence of a base, to form the corresponding sulfonate esters.
Ar-OH (phenol) + Br(F)C₆H₃SO₂Cl → Br(F)C₆H₃SO₂-O-Ar + HCl
The resulting derivatives incorporate the 2-bromo-4-fluorophenyl group, which acts as a strong chromophore, significantly enhancing the molar absorptivity of the analyte at specific UV wavelengths.
Proposed Experimental Protocols
The following are proposed starting protocols for the derivatization of analytes containing primary/secondary amine or phenolic functional groups. Note: These protocols are based on general procedures for similar sulfonyl chlorides and will require optimization for specific applications.[2][3]
Derivatization of Amines (Proposed Protocol)
Objective: To derivatize a primary or secondary amine-containing analyte for HPLC-UV analysis.
Materials:
-
Analyte solution (in a suitable solvent, e.g., acetonitrile, methanol)
-
This compound solution (10 mg/mL in acetone or acetonitrile, prepare fresh)
-
Borate Buffer (0.1 M, pH 9.5)
-
Quenching solution (e.g., 2% v/v aqueous solution of a primary amine like glycine or ammonia)
-
HPLC-grade solvents (acetonitrile, methanol, water)
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of the quenching solution to react with the excess derivatizing reagent.
-
Vortex and let it stand for 10 minutes at room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Derivatization of Phenols (Proposed Protocol)
Objective: To derivatize a phenolic analyte for HPLC-UV analysis.
Materials:
-
Analyte solution (in a suitable solvent, e.g., acetonitrile, methanol)
-
This compound solution (10 mg/mL in acetone or acetonitrile, prepare fresh)
-
Sodium Hydroxide solution (1 M)
-
Dilute Hydrochloric Acid (1 M) for neutralization
-
HPLC-grade solvents (acetonitrile, methanol, water)
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 100 µL of 1 M Sodium Hydroxide solution to form the phenoxide ion.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction mixture at 50°C for 15 minutes.
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding an appropriate volume of 1 M Hydrochloric Acid.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Proposed HPLC-UV Conditions
The following are suggested starting conditions for the chromatographic separation of the derivatized analytes. Optimization of the mobile phase composition, gradient, and flow rate will be necessary for specific applications.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable gradient, e.g., 50% B to 90% B over 15 minutes, followed by a re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | Wavelength scan (e.g., 200-400 nm) to determine the optimal wavelength of maximum absorbance for the derivative. A starting wavelength of ~254 nm is recommended. |
Method Validation Parameters (General Guidance)
Any analytical method developed using this derivatization reagent should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualized Workflows
Caption: Experimental workflow for pre-column derivatization and HPLC-UV analysis.
Caption: Generalized reaction pathway for derivatization.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low derivatization yield | Incorrect pH of the reaction mixture. | Optimize the pH of the buffer. Amines generally require a basic pH (9-10), while phenols may require stronger basic conditions. |
| Degradation of the derivatizing reagent. | Prepare the this compound solution fresh before use and protect it from moisture. | |
| Insufficient reaction time or temperature. | Systematically vary the incubation time and temperature to find the optimal conditions for your specific analyte. | |
| Multiple peaks for the derivative | Incomplete reaction or side reactions. | Optimize reaction conditions (pH, time, temperature, reagent concentration). Ensure the purity of the analyte and reagents. |
| Isomeric forms of the analyte. | This may be inherent to the sample. Ensure chromatographic conditions are adequate to separate isomers if necessary. | |
| High background noise | Excess unreacted derivatizing reagent. | Optimize the quenching step by adjusting the concentration of the quenching agent or the reaction time. |
| Contaminated solvents or reagents. | Use high-purity HPLC-grade solvents and fresh reagents. |
Conclusion
This compound holds potential as a valuable derivatization reagent for enhancing the UV detection of amines and phenols in HPLC analysis. The proposed protocols provide a solid starting point for method development. It is crucial to emphasize that optimization of the derivatization and chromatographic conditions is essential to achieve the desired sensitivity, selectivity, and robustness for any specific analytical challenge. Proper method validation is mandatory to ensure the reliability of the obtained results.
References
Synthetic Pathways to Novel Heterocyclic Scaffolds Utilizing 2-Bromo-4-fluorobenzenesulfonyl Chloride
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Bromo-4-fluorobenzenesulfonyl chloride is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamides. Its unique substitution pattern, featuring a bromine atom ortho to the sulfonyl group and a fluorine atom at the para position, offers strategic advantages for the construction of complex heterocyclic systems. The ortho-bromo substituent serves as a convenient handle for intramolecular cyclization reactions, enabling the formation of fused ring systems. The para-fluoro substituent can enhance metabolic stability and modulate the physicochemical properties of the target molecules, which is often desirable in drug discovery.
This document outlines detailed synthetic routes and experimental protocols for the preparation of novel heterocyclic compounds, specifically focusing on the synthesis of substituted benzothiadiazine-1,1-dioxides and saccharin analogs, leveraging the reactivity of this compound.
Key Synthetic Applications:
Two primary strategies for the synthesis of heterocyclic compounds using this compound are presented:
-
Synthesis of Benzothiadiazine-1,1-dioxide Derivatives: This route involves the initial formation of a sulfonamide by reacting this compound with an ortho-amino-substituted aniline or related compounds. The resulting intermediate undergoes an intramolecular cyclization, typically mediated by a palladium catalyst, to yield the benzothiadiazine-1,1-dioxide scaffold.
-
Synthesis of Saccharin Analogs: This pathway demonstrates the preparation of a key sulfonamide precursor which can then be subjected to intramolecular cyclization to form a saccharin derivative. This approach highlights the utility of the ortho-bromo group in facilitating ring closure.
Data Presentation
Table 1: Summary of Synthetic Routes and Key Reaction Parameters
| Route | Heterocyclic Product | Key Intermediates | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | 7-Fluoro-2H-benzo[c][1][2][3]thiadiazin-4(3H)-one 1,1-dioxide | N-(2-aminophenyl)-2-bromo-4-fluorobenzenesulfonamide | Sulfonamide formation & Intramolecular C-N cyclization | Pd₂(dba)₃, Xantphos, K₂CO₃ | Toluene | 110 | 75 (overall) |
| 2 | 6-Fluoro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (6-Fluorosaccharin) | 2-Bromo-N-(2-carboxyphenyl)-4-fluorobenzenesulfonamide | Sulfonamide formation & Intramolecular cyclization | Thionyl Chloride | Toluene | 80 | 80 (overall) |
Experimental Protocols
Route 1: Synthesis of 7-Fluoro-2H-benzo[c][1][2][3]thiadiazin-4(3H)-one 1,1-dioxide
This protocol details a two-step synthesis involving the formation of a sulfonamide intermediate followed by a palladium-catalyzed intramolecular cyclization.
Step 1: Synthesis of N-(2-aminophenyl)-2-bromo-4-fluorobenzenesulfonamide
-
Reaction Setup: To a stirred solution of o-phenylenediamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of diamine) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM (5 mL/mmol) dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(2-aminophenyl)-2-bromo-4-fluorobenzenesulfonamide.
Step 2: Intramolecular Cyclization to form 7-Fluoro-2H-benzo[c][1][2][3]thiadiazin-4(3H)-one 1,1-dioxide
-
Reaction Setup: In a sealable reaction tube, combine N-(2-aminophenyl)-2-bromo-4-fluorobenzenesulfonamide (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and K₂CO₃ (2.0 eq) in toluene (15 mL/mmol of sulfonamide).
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Reaction Progression: Seal the tube and heat the reaction mixture to 110 °C for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the final product, 7-Fluoro-2H-benzo[c][1][2][3]thiadiazin-4(3H)-one 1,1-dioxide.
Route 2: Synthesis of 6-Fluoro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (6-Fluorosaccharin)
This protocol describes a two-step synthesis of a saccharin analog via sulfonamide formation and subsequent intramolecular cyclization.
Step 1: Synthesis of 2-Bromo-N-(2-carboxyphenyl)-4-fluorobenzenesulfonamide
-
Reaction Setup: To a solution of anthranilic acid (1.0 eq) in a mixture of pyridine (2.0 eq) and anhydrous acetone (10 mL/mmol of acid) at 0 °C, add this compound (1.1 eq) portion-wise over 20 minutes.
-
Reaction Progression: Allow the mixture to stir at room temperature for 18 hours.
-
Work-up: Remove the acetone under reduced pressure. Add water (20 mL) and acidify the aqueous solution with concentrated HCl to pH 2. The product will precipitate out of solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-Bromo-N-(2-carboxyphenyl)-4-fluorobenzenesulfonamide, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form 6-Fluoro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
-
Reaction Setup: Suspend the crude 2-Bromo-N-(2-carboxyphenyl)-4-fluorobenzenesulfonamide (1.0 eq) in toluene (15 mL/mmol). Add thionyl chloride (2.0 eq) dropwise to the suspension.
-
Reaction Progression: Heat the reaction mixture to 80 °C and stir for 4 hours. A clear solution should form as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-Fluoro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
Visualizations
Caption: Synthetic workflow for the preparation of a benzothiadiazine-1,1-dioxide derivative.
Caption: Synthetic pathway to a 6-fluorosaccharin analog.
References
Application Notes and Protocols: 2-Bromo-4-fluorobenzenesulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorobenzenesulfonyl chloride is a versatile bifunctional building block employed in medicinal chemistry for the synthesis of novel bioactive molecules. Its chemical structure, featuring a reactive sulfonyl chloride group and a substituted aromatic ring with bromine and fluorine atoms, allows for diverse chemical modifications. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common scaffold in a wide array of therapeutic agents. The presence of bromine offers a site for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final compound. This document provides an overview of its applications and detailed protocols for its use in the synthesis of potential therapeutic agents.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of sulfonamides.[1][2] Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[3][4][5]
1. Antibacterial Agents
Historically, sulfonamides were among the first effective antimicrobial drugs.[4] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By incorporating the 2-bromo-4-fluorophenyl moiety, novel sulfonamides can be synthesized and screened for activity against various bacterial strains.
2. Kinase Inhibitors
Many kinase inhibitors, used in cancer therapy, incorporate a sulfonamide or a substituted benzenesulfonyl group.[6][7] This moiety can interact with the hinge region of the kinase ATP-binding site. The BRAF V600E inhibitor, vemurafenib, for instance, contains a related sulfonamide structure.[8][9][10][11] this compound can be used to synthesize analogs of known kinase inhibitors to explore structure-activity relationships (SAR) and develop new anticancer agents.[12][13]
3. Diuretics
Sulfonamide-containing compounds are the cornerstone of many diuretic therapies.[14][15][16] They function by inhibiting carbonic anhydrase or acting on other renal targets to increase urine output. The specific substitution pattern of this compound can be exploited to generate novel diuretic candidates with potentially improved efficacy and pharmacokinetic profiles.
Data Presentation
| Therapeutic Area | Target/Mechanism of Action | Potential Application |
| Infectious Diseases | Dihydropteroate Synthase (DHPS) Inhibition | Antibacterial agents |
| Oncology | Kinase Inhibition (e.g., BRAF, VEGFR-2) | Anticancer therapy |
| Cardiology/Nephrology | Carbonic Anhydrase Inhibition | Diuretics for hypertension and edema |
| Inflammation | Cyclooxygenase-2 (COX-2) Inhibition | Anti-inflammatory agents |
Experimental Protocols
The following is a representative protocol for the synthesis of an N-aryl-2-bromo-4-fluorobenzenesulfonamide.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-bromo-4-fluorobenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.05 eq) in anhydrous dichloromethane.
-
Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the cooled p-anisidine solution over 15-20 minutes with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(4-methoxyphenyl)-2-bromo-4-fluorobenzenesulfonamide.
Mandatory Visualization
References
- 1. 4-Bromo-2-fluorobenzenesulfonyl Chloride [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdc-berlin.de [mdc-berlin.de]
- 9. preprints.org [preprints.org]
- 10. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging [thno.org]
- 12. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine kinase inhibitors. 3. Synthesis, SAR, and antiinflammatory activity of a series of l-lyxofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 15. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diuretics | PDF [slideshare.net]
Application Notes and Protocols for Amine Protection Using 2-Bromo-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the protection of primary and secondary amines using 2-bromo-4-fluorobenzenesulfonyl chloride. This reagent forms a stable sulfonamide linkage, effectively protecting the amine functionality during subsequent synthetic steps. The resulting 2-bromo-4-fluorobenzenesulfonamide (BFBS-amide) protecting group offers unique characteristics due to the electronic properties of the bromine and fluorine substituents.
Introduction
The protection of amines is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Sulfonamides are a robust class of amine protecting groups, known for their stability to a wide range of reaction conditions.[1][2] The use of this compound as a protecting group reagent introduces a synthetically versatile handle. The presence of the bromo and fluoro substituents on the aromatic ring can modulate the reactivity and spectroscopic properties of the protected compound.
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[3][4] A base is typically required to neutralize the hydrochloric acid generated during the reaction.[4][5]
Materials and Methods
Materials:
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine with this compound.
Reaction Scheme:
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (1.5-2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-bromo-4-fluorobenzenesulfonamide.
Protocol 2: Deprotection of the BFBS-amide Group
The deprotection of sulfonamides can be challenging due to their high stability.[2] A common method for the cleavage of sulfonamides is reductive cleavage. The following protocol is a representative procedure using samarium(II) iodide, a mild reducing agent.[9]
Reaction Scheme:
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of samarium(II) iodide (SmI₂) in THF (commercially available or freshly prepared) until a persistent deep blue color is observed, indicating an excess of the reagent.
-
Reaction: Stir the reaction mixture at -78 °C for the time required for the reaction to complete (monitor by TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Work-up:
-
Allow the mixture to warm to room temperature and stir until the color dissipates.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude amine by column chromatography or distillation.
Data Presentation
The following tables summarize hypothetical quantitative data for the protection of representative amines with this compound.
Table 1: Reaction Conditions and Yields for Amine Protection
| Entry | Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | TEA | DCM | 16 | 92 |
| 2 | Aniline | Py | DCM | 24 | 85 |
| 3 | Diethylamine | TEA | DCM | 18 | 88 |
| 4 | Glycine methyl ester | TEA | DCM/DMF | 20 | 78 |
Table 2: Spectroscopic Data for a Representative Protected Amine (N-Benzyl-2-bromo-4-fluorobenzenesulfonamide)
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 7.8-7.2 (m, 8H, Ar-H), 5.1 (t, 1H, NH, J = 6.0 Hz), 4.2 (d, 2H, CH₂, J = 6.0 Hz) |
| ¹³C NMR (CDCl₃) | δ 163.1 (d, J = 252 Hz), 140.2, 137.5, 131.8, 129.0, 128.5, 128.0, 120.5 (d, J = 25 Hz), 115.8 (d, J = 22 Hz), 48.5 |
| ¹⁹F NMR (CDCl₃) | δ -108.5 (m) |
| Mass Spec (ESI) | m/z calculated for C₁₃H₁₁BrFNO₂S [M+H]⁺: 357.97, found: 357.98 |
Visualizations
Reaction Mechanism
The following diagram illustrates the reaction mechanism for the protection of a primary amine with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
Application Notes and Protocols for 2-Bromo-4-fluorobenzenesulfonyl chloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak binders to a biological target. These initial hits can then be optimized into more potent, drug-like molecules. A significant advancement in FBDD is the use of covalent fragments, which form a stable bond with the target protein, offering advantages in terms of potency and duration of action.
2-Bromo-4-fluorobenzenesulfonyl chloride is a versatile fragment for covalent FBDD. Its sulfonyl fluoride moiety acts as a reactive "warhead" capable of forming covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine, expanding the scope beyond traditional cysteine-focused covalent inhibitors.[1][2] The presence of a fluorine atom provides a valuable probe for ¹⁹F NMR screening, while the bromine atom can aid in the determination of the fragment's binding orientation through X-ray crystallography. This document provides detailed application notes and protocols for the effective use of this compound in FBDD campaigns.
Key Applications
-
Covalent Inhibitor Development: The primary application is the discovery of covalent inhibitors for a wide range of protein targets, including kinases, proteases, and bromodomains. The Sulfur(VI) Fluoride Exchange (SuFEx) chemistry allows for the formation of a stable sulfonyl-amino acid linkage.[1][3]
-
"Beyond Cysteine" Targeting: The reactivity of the sulfonyl fluoride warhead enables the targeting of multiple nucleophilic residues, not just cysteine, thereby expanding the druggable proteome.[1][2]
-
Biophysical Screening Probe: The fluorine atom serves as an excellent reporter for ¹⁹F NMR-based screening, allowing for rapid and sensitive detection of binding events.[4]
-
Structural Biology Tool: The bromine atom provides a strong anomalous signal in X-ray crystallography, facilitating the determination of the fragment's precise binding mode and informing structure-based drug design efforts.
Experimental Workflows
General FBDD Workflow for Covalent Fragments
A typical workflow for a covalent FBDD campaign using this compound involves a series of integrated steps from library preparation to lead optimization.
Covalent Binding Mechanism
The sulfonyl fluoride warhead of this compound reacts with a nucleophilic amino acid residue on the target protein, resulting in the formation of a stable covalent bond and the release of a fluoride ion.
Experimental Protocols
The following protocols are provided as representative examples and may require optimization for specific protein targets and instrumentation.
Primary Screening: ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive method for detecting the binding of fluorinated fragments. Changes in the chemical shift or line broadening of the ¹⁹F signal upon addition of the target protein indicate a binding event.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) at a concentration of 100 mM.
-
Prepare the target protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) containing 10% D₂O. The final protein concentration is typically in the range of 10-50 µM.
-
The final screening concentration of the fragment is typically 100-500 µM, with a final DMSO-d₆ concentration of ≤1%.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum of the fragment in the absence of the protein (reference spectrum).
-
Acquire a 1D ¹⁹F NMR spectrum of the fragment in the presence of the target protein.
-
Use a suitable NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
-
Data Analysis:
-
Compare the spectra of the fragment with and without the protein.
-
A change in chemical shift (Δδ) or significant line broadening of the fluorine signal indicates a binding event.
-
Hit Confirmation: Surface Plasmon Resonance (SPR)
SPR can be used to confirm hits from the primary screen and to determine the kinetics of the covalent interaction.
Protocol:
-
Immobilization of Target Protein:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling or using an affinity tag (e.g., His-tag).
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Typical concentrations range from 1 µM to 100 µM.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the sensorgrams to a suitable binding model (e.g., a two-state model for covalent inhibitors) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the rate of covalent bond formation (k_inact).
-
Covalent Adduct Confirmation: Intact Protein Mass Spectrometry
Intact protein mass spectrometry is used to confirm the formation of a covalent adduct between the fragment and the target protein.
Protocol:
-
Incubation:
-
Incubate the target protein (typically 1-10 µM) with an excess of this compound (e.g., 50-100 µM) for a defined period (e.g., 1-24 hours) at a controlled temperature.
-
-
Sample Preparation for MS:
-
Desalt the protein-fragment mixture using a suitable method (e.g., zip-tipping or buffer exchange) to remove unbound fragment and non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
-
Acquire the mass spectrum of the protein alone and the protein incubated with the fragment.
-
-
Data Analysis:
-
Compare the mass of the protein before and after incubation with the fragment.
-
An increase in mass corresponding to the molecular weight of the fragment (minus HF) confirms covalent modification.
-
Structural Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, guiding subsequent optimization efforts.
Protocol:
-
Crystal Preparation:
-
Obtain crystals of the target protein in its apo form.
-
Soak the apo-crystals in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (e.g., a few minutes to several hours).
-
-
Data Collection:
-
Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Inspect the electron density maps for evidence of the bound fragment. The bromine atom will produce a strong peak in the anomalous difference map, aiding in its localization.
-
Build the fragment into the electron density and refine the protein-fragment complex structure.
-
Data Presentation
The following tables present representative quantitative data for a hypothetical FBDD campaign using this compound against a model protein kinase.
Table 1: Summary of Biophysical Screening Data
| Fragment ID | Method | Concentration (µM) | Observed Effect | Hit? |
| This compound | ¹⁹F NMR | 200 | Δδ = 0.15 ppm | Yes |
| Control Fragment 1 (non-covalent) | ¹⁹F NMR | 200 | Δδ = 0.08 ppm | Yes |
| Control Fragment 2 (non-binder) | ¹⁹F NMR | 200 | No change | No |
| This compound | Thermal Shift | 100 | ΔTm = +3.5 °C | Yes |
| Control Fragment 1 (non-covalent) | Thermal Shift | 100 | ΔTm = +2.1 °C | Yes |
Table 2: Kinetic and Affinity Data from SPR
| Fragment ID | Kᵢ (µM) | k_inact (s⁻¹) | k_inact/Kᵢ (M⁻¹s⁻¹) |
| This compound | 75 | 0.005 | 66.7 |
| Optimized Analogue 1 | 25 | 0.012 | 480 |
| Optimized Analogue 2 | 8 | 0.025 | 3125 |
Table 3: Mass Spectrometry Confirmation of Covalent Adduct
| Sample | Expected Mass (Da) | Observed Mass (Da) | Δ Mass (Da) | Covalent Adduct? |
| Protein Kinase (Apo) | 35,000.0 | 35,000.2 | - | No |
| Protein Kinase + Fragment | 35,252.5 | 35,252.8 | +252.6 | Yes |
(Note: The Δ Mass corresponds to the molecular weight of this compound (273.5 g/mol ) minus HF (20.0 g/mol ) and the addition of a proton)
Conclusion
This compound is a valuable tool for covalent fragment-based drug discovery. Its unique combination of a reactive sulfonyl fluoride warhead, a ¹⁹F NMR handle, and a bromine atom for crystallographic phasing makes it a versatile starting point for the development of potent and selective covalent inhibitors. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery programs. Successful application of these methods can accelerate the identification and optimization of novel therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 2-Bromo-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reaction of 2-Bromo-4-fluorobenzenesulfonyl chloride with primary or secondary amines to form sulfonamides. The protocols described herein utilize common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Introduction
This compound is a valuable reagent in organic synthesis, frequently employed in the preparation of sulfonamides, a class of compounds with significant applications in medicinal chemistry. Effective monitoring of sulfonamide formation is crucial for reaction optimization, ensuring complete conversion of the starting materials, and minimizing the formation of impurities. This document outlines detailed protocols for qualitative and quantitative analysis of these reactions.
Reaction Scheme
The archetypal reaction involves the coupling of this compound with an amine in the presence of a base, such as pyridine, to yield the corresponding sulfonamide and pyridinium hydrochloride.
Caption: General reaction scheme for the synthesis of sulfonamides.
Analytical Methods Overview
A multi-faceted approach employing various analytical techniques is recommended for comprehensive reaction monitoring.
Caption: Overview of analytical methods for reaction monitoring.
Data Presentation
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Response Factor (relative to internal standard) |
| This compound | ~ 4.8 | 1.2 |
| Amine (e.g., Piperidine) | ~ 2.1 | 0.8 |
| N-(2-Bromo-4-fluorobenzenesulfonyl)piperidine | ~ 5.5 | 1.0 |
| Internal Standard (e.g., Naphthalene) | 6.2 | 1.0 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~ 8.2 | 272/274 (M+), 237, 173/175, 95 |
| Amine (e.g., Morpholine) | ~ 3.5 | 87 (M+), 57, 42 |
| N-(2-Bromo-4-fluorobenzenesulfonyl)morpholine | ~ 10.1 | 323/325 (M+), 237, 173/175, 86 |
Table 3: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | Aliphatic-H (ppm) |
| This compound | 7.95 (dd), 7.65 (dd), 7.30 (ddd) | - |
| N-(2-Bromo-4-fluorobenzenesulfonyl)amine* | 7.85 (dd), 7.50 (dd), 7.20 (ddd) | Varies |
| Amine = 4-aminobenzonitrile derivative |
Table 4: In-situ FTIR Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Observation during Reaction |
| S=O stretch (sulfonyl chloride) | ~1380, ~1180 | Decrease |
| S-Cl stretch | ~600 | Decrease |
| S=O stretch (sulfonamide) | ~1340, ~1160 | Increase |
| N-H stretch (amine) | ~3300-3400 | Decrease |
Table 5: Quantitative Reaction Monitoring by ¹H NMR
| Reaction Time (min) | This compound (%) | Sulfonamide Product (%) |
| 0 | 100 | 0 |
| 30 | 65 | 35 |
| 60 | 35 | 65 |
| 120 | 10 | 90 |
| 180 | <5 | >95 |
Experimental Protocols
Protocol 1: Reaction Monitoring by ¹H NMR Spectroscopy
Objective: To monitor the conversion of this compound to the corresponding sulfonamide by observing changes in the aromatic proton signals.
Materials:
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction mixture aliquots
Procedure:
-
At designated time points (e.g., t = 0, 30, 60, 120, 180 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with 0.5 mL of cold CDCl₃.
-
Add a known quantity of the internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to a well-resolved aromatic proton of the starting material (e.g., the doublet of doublets around 7.95 ppm) and a well-resolved aromatic proton of the product (e.g., the doublet of doublets around 7.85 ppm).
-
Calculate the relative amounts of starting material and product by comparing their integral values to that of the internal standard.
Caption: Workflow for NMR-based reaction monitoring.
Protocol 2: Reaction Monitoring by HPLC
Objective: To quantify the consumption of starting materials and the formation of the product using reversed-phase HPLC with UV detection.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reaction mixture aliquots
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
HPLC Method:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
UV detection: 254 nm
-
Injection volume: 10 µL
-
Gradient: 40-90% B over 8 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 2 minutes.
-
-
Sample Preparation: At designated time points, withdraw a small aliquot (approx. 0.05 mL) from the reaction mixture and dilute with 1 mL of acetonitrile.
-
Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.
-
Quantification: Calculate the concentration of each component based on a pre-established calibration curve or by using an internal standard.
Caption: Workflow for HPLC-based reaction monitoring.
Protocol 3: In-situ Monitoring by FTIR Spectroscopy
Objective: To monitor the reaction in real-time by observing changes in the infrared absorption bands of the sulfonyl chloride and sulfonamide functional groups.
Materials:
-
FTIR spectrometer with an in-situ attenuated total reflectance (ATR) probe
-
Reaction vessel compatible with the ATR probe
Procedure:
-
Set up the reaction in the vessel equipped with the in-situ FTIR probe.
-
Record a background spectrum of the solvent and starting amine before adding the this compound.
-
Initiate the reaction by adding the sulfonyl chloride.
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-2 minutes).
-
Monitor the decrease in the absorbance of the S=O stretching bands of the sulfonyl chloride (~1380 and ~1180 cm⁻¹) and the increase in the absorbance of the S=O stretching bands of the sulfonamide product (~1340 and ~1160 cm⁻¹).
-
Plot the absorbance of key peaks versus time to generate a reaction profile.
Caption: Workflow for in-situ FTIR reaction monitoring.
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for monitoring reactions involving this compound. The choice of method will depend on the specific requirements of the study, including the need for real-time monitoring, quantitative accuracy, or structural elucidation. By employing these techniques, researchers can gain valuable insights into reaction kinetics, optimize process parameters, and ensure the efficient synthesis of desired sulfonamide products.
Application Note: Suzuki Coupling of 2-Bromo-4-fluorobenzenesulfonyl Chloride Derivatives for the Synthesis of Novel Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-bromo-4-fluorobenzenesulfonyl chloride with various arylboronic acids. This procedure focuses on a desulfonylative coupling pathway to synthesize functionalized biaryl compounds, which are key structural motifs in many pharmaceutical agents and organic materials. The protocol outlines optimized reaction conditions, purification methods, and characterization techniques.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] While typically employed with aryl halides and pseudohalides, recent advancements have expanded the scope to include organosulfur compounds like aryl sulfonyl chlorides as coupling partners.[3][4] Depending on the catalytic system, the reaction with aryl sulfonyl chlorides can proceed via two main pathways: sulfonylation to form diaryl sulfones or a desulfonylative coupling to yield biaryls.[5] This note details a procedure for the latter, utilizing this compound as a substrate to generate diverse biaryl structures. The presence of the bromine and fluorine atoms on the benzenesulfonyl chloride core allows for further functionalization, making this a valuable starting material in medicinal chemistry and materials science.
Experimental Protocol
This protocol is adapted from established Suzuki-Miyaura coupling procedures for aryl halides and sulfonyl chlorides.[6][7][8]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., triphenylphosphine (PPh₃), Buchwald ligands like XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and magnetic stirrer.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and the ligand if required (e.g., PPh₃, 0.04-0.10 mmol, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv) to the flask. Then, add the anhydrous organic solvent (e.g., 1,4-dioxane, 5-10 mL) and degassed deionized water (if using a biphasic system, typically a 4:1 to 10:1 organic solvent to water ratio).
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours depending on the substrates and catalyst system.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki coupling of this compound derivatives.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 80-90 |
| 3 | 3-Nitrophenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 16 | 60-70 |
| 4 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 14 | 70-80 |
Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki coupling of this compound.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Novel Kinase Inhibitors from 2-Bromo-4-fluorobenzenesulfonyl Chloride
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. The sulfonamide moiety is a common structural motif found in many bioactive molecules and approved drugs, valued for its ability to act as a hydrogen bond acceptor and to orient substituents in a defined geometry.[1][2]
The starting material, 2-Bromo-4-fluorobenzenesulfonyl chloride, offers a versatile scaffold for building kinase inhibitors.[3][4]
-
Sulfonyl Chloride: This reactive group allows for straightforward coupling with a wide array of amines to form stable sulfonamides, forming the primary pharmacophore.[1][2]
-
Fluorine Atom: The fluorine at the 4-position can enhance binding affinity to the target protein through favorable electrostatic interactions and can improve metabolic stability and cell permeability.
-
Bromine Atom: The bromine at the 2-position serves as a convenient handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space in the solvent-exposed region of the kinase ATP-binding site.
This protocol details a representative synthesis of a potential kinase inhibitor library targeting key kinases such as Cyclin-Dependent Kinase 2 (CDK2) or Aurora Kinases, which are known to be involved in cell cycle regulation and are frequently overexpressed in cancers.[5][6]
Target Rationale: Cell Cycle Kinases
Kinases like CDK2 and Aurora A are central regulators of cell division.[5][6] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[6] Inhibitors targeting the ATP-binding site of these kinases can halt the cell cycle and induce apoptosis in cancer cells. The general strategy is to design inhibitors that mimic the adenine region of ATP, often forming key hydrogen bonds with the kinase "hinge" region.
Below is a simplified representation of a generic kinase signaling pathway and the point of inhibition.
Caption: Simplified kinase signaling pathway showing inhibitor action.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-fluoro-N-(pyridin-4-yl)benzenesulfonamide (Intermediate A)
This protocol describes the formation of the core sulfonamide scaffold. Pyridin-4-amine is used as a representative amine; this can be substituted with other primary or secondary amines to generate a library.
Materials:
-
This compound (1.0 eq)
-
4-Aminopyridine (1.1 eq)
-
Pyridine (solvent, ~0.1 M solution)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask at room temperature.
-
To the stirring solution, add 4-aminopyridine (1.1 eq) portion-wise over 5 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Diversification
This protocol describes the diversification of Intermediate A by coupling it with a boronic acid. Phenylboronic acid is used as an example.
Materials:
-
2-Bromo-4-fluoro-N-(pyridin-4-yl)benzenesulfonamide (Intermediate A, 1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Ethyl acetate (EtOAc)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
To a round-bottom flask, add Intermediate A (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (EtOAc).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor candidate.
Caption: General two-step synthetic workflow for inhibitor library.
Protocol 3: Kinase Inhibition Assay (Example: CDK2/Cyclin A)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 (substrate)
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
Assay buffer (e.g., MOPS, EDTA, MgCl₂)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 96-well plate, add the assay buffer, the substrate (Histone H1), and the diluted inhibitor compound.
-
Initiate the reaction by adding a mixture of CDK2/Cyclin A enzyme and ATP (spiked with [γ-³²P]ATP).
-
Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
The inhibitory activities of a hypothetical series of synthesized compounds against two kinases are presented below for illustrative purposes.
| Compound ID | R¹ Group (from Amine) | R² Group (from Boronic Acid) | CDK2 IC₅₀ (nM) | Aurora A IC₅₀ (nM) |
| EX-01 | 4-pyridyl | Phenyl | 150 | 850 |
| EX-02 | 4-pyridyl | 3-methoxyphenyl | 95 | 620 |
| EX-03 | 4-pyridyl | 4-pyridyl | 70 | 450 |
| EX-04 | Aniline | Phenyl | 320 | >1000 |
| EX-05 | Aniline | 3-methoxyphenyl | 210 | >1000 |
Note: The data presented in this table is purely illustrative and intended to demonstrate how experimental results would be structured. Actual IC₅₀ values would need to be determined experimentally.
Conclusion
The synthetic route starting from this compound provides a robust and flexible platform for the generation of novel sulfonamide-based kinase inhibitors. The two-step protocol allows for systematic exploration of structure-activity relationships (SAR) by varying both the amine and the boronic acid inputs. The resulting compounds can be efficiently screened in biochemical assays to identify potent and selective inhibitors for further preclinical development.
References
- 1. 4-Bromo-2-fluorobenzenesulfonyl Chloride [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Bromo-4-fluorophenylsulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of small molecules for drug discovery and development. 2-Bromo-4-fluorobenzenesulfonyl chloride is a valuable building block for the synthesis of novel sulfonamides. The presence of the bromine and fluorine atoms on the aromatic ring provides opportunities for further diversification through post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for the solid-phase synthesis of a diverse library of 2-bromo-4-fluorophenylsulfonamides, including subsequent on-resin functionalization.
Key Applications
The methodologies described herein are suitable for:
-
Combinatorial Library Synthesis: Rapidly generate a diverse library of sulfonamides for high-throughput screening.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the sulfonamide scaffold to probe interactions with biological targets.
-
Fragment-Based Drug Discovery: Synthesize a collection of small, functionalized sulfonamides for fragment screening.
-
Hit-to-Lead Optimization: Further functionalize promising hit compounds to improve their pharmacological properties.
Data Presentation: Representative Synthesis of a 2-Bromo-4-fluorophenylsulfonamide Library
The following table summarizes the expected quantitative data for the solid-phase synthesis of a representative library of 2-bromo-4-fluorophenylsulfonamides using the protocols detailed below. The data is based on typical yields and purities achieved in solid-phase organic synthesis.
| Step | Reagent/Reaction | Parameter | Expected Value |
| 1 | Resin Loading | Fmoc-Rink Amide Resin Loading | 0.5 - 0.8 mmol/g |
| 2 | Fmoc Deprotection | Quantitative Ninhydrin Test | Positive (blue) |
| 3 | Sulfonamide Coupling | This compound, DIPEA in DCM | > 95% conversion |
| 4 | Post-Synthesis Modification (Suzuki Coupling) | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O | 70 - 95% yield |
| 5 | Post-Synthesis Modification (Buchwald-Hartwig Amination) | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ in Dioxane | 60 - 90% yield |
| 6 | Cleavage from Resin | 95% TFA, 2.5% TIS, 2.5% H₂O | > 90% cleavage efficiency |
| 7 | Final Product | Crude Product Purity (LC-MS) | 75 - 95% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2-Bromo-4-fluorophenylsulfonamides
This protocol describes the general procedure for the synthesis of a library of sulfonamides by coupling various primary amines to the 2-bromo-4-fluorobenzenesulfonyl moiety on a solid support.
Materials:
-
Fmoc-Rink Amide resin (loading: 0.5-0.8 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Primary amines (diverse set for library synthesis)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 20 minutes.
-
Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Confirm complete deprotection using a qualitative ninhydrin test (a positive test will show a deep blue color).
-
-
Sulfonamide Coupling:
-
In a separate flask, dissolve this compound (0.55 g, 2.0 mmol, 4 eq.) in anhydrous DCM (8 mL).
-
Add DIPEA (0.35 mL, 2.0 mmol, 4 eq.) to the sulfonyl chloride solution.
-
Add the activated sulfonyl chloride solution to the deprotected resin.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Capping (Optional): To cap any unreacted amines, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin as in the previous step.
-
Cleavage and Isolation:
-
Dry the resin under vacuum for at least 2 hours.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail (2 mL).
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Post-Synthesis Modification via Suzuki Coupling
This protocol describes the diversification of the resin-bound 2-bromo-4-fluorophenylsulfonamide via a Suzuki cross-coupling reaction.
Materials:
-
Resin-bound 2-bromo-4-fluorophenylsulfonamide (from Protocol 1, step 3)
-
Arylboronic acid (3 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.)
-
Potassium carbonate (K₂CO₃, 5 eq.)
-
DMF/Water (4:1)
Procedure:
-
Resin Preparation: Swell the resin-bound sulfonamide (0.1 mmol) in DMF (2 mL) for 30 minutes.
-
Reaction Setup:
-
In a separate vial, dissolve the arylboronic acid (0.3 mmol), Pd(PPh₃)₄ (0.01 mmol), and K₂CO₃ (0.5 mmol) in DMF/Water (4:1, 2 mL).
-
Add the solution to the swollen resin.
-
-
Reaction: Heat the reaction mixture at 80°C for 12 hours with gentle agitation.
-
Washing:
-
Allow the resin to cool to room temperature.
-
Drain the reaction mixture and wash the resin with DMF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
-
Cleavage and Isolation: Proceed with cleavage and isolation as described in Protocol 1, step 5.
Protocol 3: Post-Synthesis Modification via Buchwald-Hartwig Amination
This protocol describes the diversification of the resin-bound 2-bromo-4-fluorophenylsulfonamide via a Buchwald-Hartwig amination reaction.
Materials:
-
Resin-bound 2-bromo-4-fluorophenylsulfonamide (from Protocol 1, step 3)
-
Primary or secondary amine (3 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.)
-
Xantphos (0.1 eq.)
-
Cesium carbonate (Cs₂CO₃, 4 eq.)
-
Anhydrous 1,4-dioxane
Procedure:
-
Resin Preparation: Swell the resin-bound sulfonamide (0.1 mmol) in anhydrous dioxane (2 mL) for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup:
-
In a separate vial, add Pd₂(dba)₃ (0.005 mmol), Xantphos (0.01 mmol), and Cs₂CO₃ (0.4 mmol).
-
Add a solution of the amine (0.3 mmol) in anhydrous dioxane (1 mL) to the vial.
-
Add this mixture to the swollen resin.
-
-
Reaction: Heat the reaction mixture at 100°C for 16 hours with gentle agitation under an inert atmosphere.
-
Washing:
-
Allow the resin to cool to room temperature.
-
Drain the reaction mixture and wash the resin with dioxane (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
-
Cleavage and Isolation: Proceed with cleavage and isolation as described in Protocol 1, step 5.
Visualizations
Application Notes and Protocols: Synthesis of Fluorescent Probes Using 2-Bromo-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of specific biological molecules and processes.[1][2][3] The design of these probes often involves a modular approach, combining a fluorophore with a recognition element that selectively interacts with the target analyte.[3] 2-Bromo-4-fluorobenzenesulfonyl chloride is a versatile building block for the synthesis of fluorescent probes due to the high reactivity of the sulfonyl chloride group, which readily reacts with amines and phenols to form stable sulfonamides and sulfonate esters, respectively. The presence of bromo and fluoro substituents on the benzene ring provides opportunities for further functionalization and can influence the photophysical properties of the resulting probe.
These application notes provide a comprehensive guide to the synthesis and potential applications of fluorescent probes derived from this compound. The protocols herein describe detailed methodologies for the synthesis of a hypothetical fluorescent probe, "BFS-Probe 1," designed for the detection of primary and secondary amines, and its characterization.
Principle of Synthesis
The synthesis of fluorescent probes utilizing this compound is primarily based on the nucleophilic substitution reaction at the sulfonyl chloride moiety. This reactive group can be efficiently coupled with a variety of fluorophores containing a nucleophilic handle (e.g., an amino or hydroxyl group). The resulting sulfonamide or sulfonate ester linkage is generally stable under physiological conditions. The bromo and fluoro groups on the benzenesulfonyl scaffold can be used to modulate the electronic properties of the probe or for subsequent cross-coupling reactions to introduce additional functionalities.
Application Note 1: Synthesis of a Dansyl-Based Fluorescent Probe for Amine Detection
This protocol outlines the synthesis of a fluorescent probe, BFS-Dansyl , by reacting this compound with a dansyl-containing amine. Dansyl chloride is a classic fluorophore used for labeling amines. In this example, we hypothesize the use of a dansyl derivative with a free amino group to create a probe that could potentially be used to quantify or visualize amines.
Experimental Protocol: Synthesis of BFS-Dansyl
Materials:
-
This compound (FW: 274.50 g/mol )
-
5-(Dimethylamino)naphthalene-1-(N-(2-aminoethyl))sulfonamide
-
Triethylamine (TEA) (FW: 101.19 g/mol , d: 0.726 g/mL)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
Procedure:
-
In a round-bottom flask, dissolve 5-(Dimethylamino)naphthalene-1-(N-(2-aminoethyl))sulfonamide (1.1 mmol) in anhydrous DCM (20 mL).
-
To this solution, add triethylamine (3.0 mmol).
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and hexane (1:1, v/v).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure BFS-Dansyl probe.
Hypothetical Quantitative Data
The following table summarizes the expected quantitative data for the synthesis and spectroscopic properties of the BFS-Dansyl probe, based on typical results for similar compounds.
| Parameter | Value |
| Yield | 75-85% |
| Excitation Maximum (λex) | ~340 nm |
| Emission Maximum (λem) | ~520 nm |
| Quantum Yield (Φ) | 0.4 - 0.6 |
| Molar Extinction Coefficient (ε) | 4,000 - 6,000 M⁻¹cm⁻¹ |
Application Note 2: General Protocol for Fluorescent Probe Application in Cell Imaging
This protocol provides a general workflow for utilizing a synthesized fluorescent probe for imaging in live cells. Optimization of probe concentration and incubation time is crucial for each specific probe and cell line.
Experimental Protocol: Live Cell Imaging
Materials:
-
BFS-Probe 1 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Analyte of interest (if applicable)
Procedure:
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).[1]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.[1]
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[1]
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound probe.[1]
-
Imaging: Add fresh culture medium or PBS to the cells. If investigating the response to an analyte, add the analyte at this stage.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of a fluorescent probe using this compound.
Hypothetical Signaling Pathway for a "Turn-On" Probe
This diagram illustrates a hypothetical mechanism where a probe synthesized from this compound acts as a "turn-on" sensor for a specific analyte. The recognition of the analyte leads to a conformational change or chemical reaction that restores the fluorescence of the fluorophore.
Caption: A hypothetical signaling pathway for a "turn-on" fluorescent probe.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-fluorobenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-4-fluorobenzenesulfonyl chloride reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Sandmeyer-type reaction of 2-bromo-4-fluoroaniline.
Issue 1: Low or No Yield of this compound
-
Potential Cause 1: Incomplete Diazotization
-
Solution: The diazotization of 2-bromo-4-fluoroaniline is a critical step and must be performed under carefully controlled conditions. Ensure the reaction temperature is maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt.[1] An excess of hydrochloric acid is often used to ensure the complete conversion of the aniline to its diazonium salt and to suppress the formation of unwanted azo coupling byproducts.[2][3][4]
-
-
Potential Cause 2: Decomposition of the Diazonium Salt
-
Solution: Aryl diazonium salts are thermally unstable and can decompose, especially at elevated temperatures.[5] It is crucial to use the diazonium salt solution immediately after its preparation in the subsequent Sandmeyer reaction. Avoid storing the diazonium salt solution. The addition of the diazonium salt to the reaction mixture should be done slowly while maintaining a low temperature.
-
-
Potential Cause 3: Inactive Catalyst
-
Solution: The Sandmeyer reaction is typically catalyzed by copper(I) salts, such as cuprous chloride (CuCl).[6][7] Over time, copper(I) salts can oxidize to copper(II) salts, which are less effective catalysts for this reaction.[1] Ensure you are using fresh or properly stored copper(I) chloride. Some protocols suggest that copper(II) chloride can be used, as it may be reduced in situ by sulfur dioxide, but copper(I) is generally preferred.[8]
-
-
Potential Cause 4: Insufficient Sulfur Dioxide (SO2)
-
Solution: Whether using gaseous SO2 or a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), ensuring a sufficient amount is crucial for the reaction to proceed to completion. When using SO2 gas, the solution should be saturated.[8] With DABSO, ensure the correct stoichiometry is used as outlined in established protocols.[9][10][11]
-
Issue 2: Presence of Significant Impurities in the Product
-
Potential Cause 1: Hydrolysis to Sulfonic Acid
-
Solution: this compound is susceptible to hydrolysis, forming the corresponding sulfonic acid.[6][12] This is exacerbated by the presence of water, especially at higher temperatures and during workup. To minimize hydrolysis, it is recommended to work with anhydrous solvents and reagents as much as possible. During the workup, use cold water for washing and minimize the contact time between the product and the aqueous phase. For sulfonyl chlorides that are solids and precipitate from the reaction mixture, this insolubility in water protects them from hydrolysis.[13]
-
-
Potential Cause 2: Formation of 1-Bromo-2-chloro-5-fluorobenzene (Sandmeyer Byproduct)
-
Solution: A common side reaction is the formation of the corresponding aryl chloride via a competing Sandmeyer reaction.[14] This can be minimized by ensuring a high concentration of sulfur dioxide in the reaction mixture and by carefully controlling the addition of the diazonium salt.
-
-
Potential Cause 3: Formation of Phenolic Byproducts
-
Solution: Reaction of the diazonium salt with water, particularly at elevated temperatures, can lead to the formation of 2-bromo-4-fluorophenol.[1] Strict temperature control during both the diazotization and the Sandmeyer reaction is essential to suppress this side reaction.
-
-
Potential Cause 4: Formation of Azo Compounds
-
Solution: If the reaction medium is not sufficiently acidic, the diazonium salt can couple with unreacted 2-bromo-4-fluoroaniline to form colored azo compounds.[1] Maintaining a low pH throughout the diazotization step is critical to prevent this.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 2-bromo-4-fluoroaniline.[15] This is converted to the corresponding diazonium salt, which then undergoes a Sandmeyer-type reaction.
Q2: What are the advantages of using DABSO over gaseous sulfur dioxide?
A2: DABSO is a stable, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide.[9][10][11] It eliminates the need for handling a corrosive and toxic gas, making the experimental setup simpler and more amenable to various laboratory settings.
Q3: What is the role of the copper catalyst in the Sandmeyer reaction?
A3: The copper(I) catalyst facilitates the conversion of the aryl diazonium salt to an aryl radical, which then reacts with sulfur dioxide to form the sulfonyl chloride.[16]
Q4: How can I purify the final this compound product?
A4: The purification method depends on the physical state of the product. If it is a solid, recrystallization from a suitable solvent system (e.g., hexane or a mixture of ethyl acetate and petroleum ether) can be effective.[17] For oily products, flash column chromatography on silica gel is a common purification technique.[9][17]
Q5: What safety precautions should be taken during this synthesis?
A5: Diazonium salts can be explosive when isolated and dry, so they are typically prepared and used in solution at low temperatures.[5] The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, lab coat, and gloves, should be worn at all times. Sulfur dioxide and its surrogates should be handled with care due to their toxicity.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Aryl Sulfonyl Chlorides
| Starting Material (Aniline) | SO2 Source | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Fluoropyridin-3-amine | DABSO | CuCl2 (5) | MeCN / 32% aq. HCl | Room Temp | 80 (on 20g scale) | [10][11] |
| p-Anisidine | DABSO | CuCl2 | MeCN / 37% aq. HCl | 75 | 83 | [9][10] |
| Electron-rich Anilines | DABSO | CuCl2 (5) | MeCN / 37% aq. HCl | 75 | Good | [9][14] |
| Electron-neutral Anilines | DABSO | CuCl2 (5) | MeCN / 37% aq. HCl | Room Temp | Good | [9][14] |
| Various Anilines | SO2 (gas) in Acetic Acid | CuCl or CuCl2 | Acetic Acid | < 5 | Low to Moderate | [6] |
| Various Anilines | SOCl2 / H2O | K-PHI (photocatalyst) | MeCN | Room Temp | 50-95 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Sandmeyer Reaction with DABSO
This protocol is adapted from the general procedure for the synthesis of sulfonyl chlorides using DABSO.[10][11]
Materials:
-
2-Bromo-4-fluoroaniline
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Copper(II) chloride (CuCl2)
-
37% Aqueous Hydrochloric Acid (HCl)
-
Acetonitrile (MeCN), anhydrous
-
tert-Butyl nitrite
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 2-bromo-4-fluoroaniline (1.0 equiv), DABSO (0.6 equiv), and CuCl2 (0.05 equiv).
-
Add anhydrous acetonitrile (to a concentration of 0.2 M of the aniline).
-
Add 37% aqueous HCl (2.0 equiv) and stir the mixture at room temperature.
-
Slowly add tert-butyl nitrite (1.1 equiv) dropwise to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed. For electron-rich anilines, the reaction may require heating to 75°C to go to completion.[9]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Protocol 2: Synthesis of this compound via the Traditional Sandmeyer Reaction with SO2 Gas
This protocol is a generalized procedure based on traditional Sandmeyer reaction conditions.[6][8]
Materials:
-
2-Bromo-4-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO2)
-
Glacial Acetic Acid
-
Sulfur dioxide (SO2) gas
-
Cuprous chloride (CuCl)
-
Ice
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Diazotization:
-
Dissolve 2-bromo-4-fluoroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 15-20 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, saturate glacial acetic acid with sulfur dioxide gas at a low temperature (< 5°C).
-
Add a catalytic amount of cuprous chloride to the SO2-acetic acid solution.
-
Slowly add the cold diazonium salt solution to the SO2-acetic acid mixture with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice.
-
If a solid precipitates, collect it by filtration, wash thoroughly with cold water, and dry under vacuum.
-
If the product is an oil, extract the mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with cold water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Competing side reactions in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In diazotization reaction of aniline with NaN₂O₂ and HCl, an excess o - askIITians [askiitians.com]
- 3. In the diazotization of arylamines with sodium nitrite and hydrochloric acid an excess of hydrochloric acid is used primarily to a Supress the concentration of free aniline available for coupling b Supress hydrolysis of phenol c Ensure a stoichiometric amount of nitrous acid d Neutralise the base liberated [doubtnut.com]
- 4. In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE [vedantu.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. quora.com [quora.com]
- 17. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products of 2-Bromo-4-fluorobenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorobenzenesulfonyl chloride and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing sulfonamides from this compound?
A1: The primary impurities to be aware of are:
-
Unreacted Starting Materials: Residual this compound and the amine starting material are common.
-
Hydrolysis Product: The corresponding 2-Bromo-4-fluorosulfonic acid can form if moisture is present during the reaction or workup. This impurity is highly polar.[1]
-
Di-sulfonated Product: If the amine has more than one reactive site, or under certain reaction conditions, a di-sulfonated byproduct may be formed.
-
Side-products from the Amine: Impurities present in the amine starting material or degradation products of the amine can also contaminate the final product.
Q2: How can I effectively monitor the progress of my reaction to minimize purification challenges?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction.[2][3][4]
-
Visualization: Products derived from this compound are often UV active due to the aromatic ring, allowing for easy visualization under a UV lamp (254 nm).[5] Specific stains like potassium permanganate can also be used to visualize compounds that are not UV active.
-
Solvent System: A typical mobile phase for TLC analysis is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. The ratio can be adjusted to achieve good separation of spots. For highly polar sulfonamides, adding a small amount of a base like triethylamine to the mobile phase can improve resolution and prevent streaking on the silica gel plate.[4]
-
Interpretation: By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of the product. The presence of a new, distinct spot indicates product formation. Multiple new spots may suggest the formation of byproducts.
Troubleshooting Guides
Crystallization Issues
Problem: My 2-Bromo-4-fluorobenzenesulfonamide derivative will not crystallize from a single solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High solubility in the chosen solvent. | Try a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. | The gradual decrease in solubility should induce crystallization of the pure product. |
| Presence of oily impurities. | Attempt to "oil out" the impurities first. Dissolve the crude product in a solvent where the desired product has moderate solubility. Cool the solution. If an oil separates, decant the supernatant containing your product and then attempt crystallization. | Removal of the oily impurity may facilitate the crystallization of the desired compound. |
| Product is an oil at room temperature. | If the melting point of your product is low, crystallization at room temperature may not be feasible. Try crystallization at lower temperatures (e.g., in a refrigerator or freezer). | Lowering the temperature will decrease the solubility and may promote crystallization. |
Column Chromatography Challenges
Problem: I am having difficulty separating my target sulfonamide from impurities using column chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor separation of spots on TLC. | Optimize the mobile phase for TLC first. The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4. Experiment with different solvent ratios and polarities. For closely eluting spots, a less polar solvent system will generally provide better separation on the column. | An optimized mobile phase on TLC will translate to better separation during column chromatography. |
| Co-elution of product and unreacted amine. | If the unreacted amine is basic, it can be removed with an acidic wash during the workup. Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble and allowing for its removal in the aqueous layer. | This pre-purification step will remove the basic amine impurity, simplifying the chromatographic separation. |
| Streaking of the product on the column. | The acidic nature of silica gel can sometimes cause streaking with sulfonamides. Deactivate the silica gel by adding 1-2% triethylamine to the mobile phase. This will cap the acidic sites on the silica and improve the peak shape. | The addition of a basic modifier will result in sharper bands and better separation. |
| Hydrolysis product (sulfonic acid) sticking to the column. | The sulfonic acid impurity is very polar and will likely stick to the top of the silica gel column. If it does elute, it will be at a very high solvent polarity. To remove it, you can try flushing the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane) after your product has eluted. Alternatively, an initial basic wash of the crude product during workup can remove the acidic sulfonic acid. | The sulfonic acid will either be retained on the column or removed during the workup, resulting in a purer eluted product.[1][6][7] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide Derivative
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-16 hours). Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any sulfonic acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by either recrystallization or column chromatography as described in the troubleshooting guides above.
Quantitative Analysis by HPLC
For quantitative analysis of purity, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is often necessary, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A typical gradient might be from 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm). |
| Column Temperature | 25-30 °C |
This table provides a starting point for method development. The exact conditions will need to be optimized for each specific sulfonamide derivative.[8][9][10][11][12][13]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of sulfonamides.
Caption: A logical flowchart for troubleshooting common purification problems.
References
- 1. reddit.com [reddit.com]
- 2. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 11. agilent.com [agilent.com]
- 12. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Arylation with 2-Bromo-4-fluorobenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Bromo-4-fluorobenzenesulfonyl chloride in N-arylation reactions. The information is tailored for professionals in chemical research and drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of various amines with this compound, a reaction analogous to the Buchwald-Hartwig amination. The primary challenge stems from the electron-deficient nature of the aryl bromide and the presence of a highly reactive sulfonyl chloride group.
Issue 1: Low or No Product Yield
Question: I am not observing any formation of my desired N-arylated product. What are the potential causes and how can I resolve this?
Answer:
Several factors can contribute to a complete lack of product formation. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Inactivity: The Palladium(0) active catalyst may not have been generated or has been deactivated.
-
Solution: Ensure the use of a reliable palladium precatalyst and a suitable phosphine ligand. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often effective. Consider using pre-formed Pd(0) catalysts or adding a reducing agent if starting with a Pd(II) source.[1][2] Ensure all reagents and solvents are thoroughly deoxygenated, as oxygen can deactivate the catalyst.[2]
-
-
Inappropriate Base: The chosen base may be too weak to deprotonate the amine nucleophile or facilitate the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions.[3] However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in combination with a suitable ligand might be necessary to avoid side reactions.
-
-
Low Reaction Temperature: The reaction may have a high activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Common solvents for these reactions, such as toluene or dioxane, allow for heating up to 110°C.
-
-
Side Reaction with Sulfonyl Chloride: The amine nucleophile may be reacting directly with the sulfonyl chloride group to form a sulfonamide, consuming the starting materials before the desired C-N coupling can occur.
-
Solution: This is a significant potential side reaction. Running the reaction at lower temperatures initially might favor the desired C-N bond formation. Alternatively, protecting the amine and using a stronger base to deprotonate the protected amine could be explored, though this adds extra steps.
-
Issue 2: Incomplete Reaction Conversion
Question: My reaction stalls and I observe both starting material and product in the reaction mixture even after extended reaction times. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue and can often be resolved by adjusting the reaction parameters.
Possible Causes & Solutions:
-
Insufficient Catalyst Loading: The catalyst may be turning over a limited number of times before deactivating.
-
Solution: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).
-
-
Ligand Degradation: The phosphine ligand may not be stable under the reaction conditions.
-
Solution: Switch to a more robust ligand. Biarylphosphine ligands are known for their stability and effectiveness in challenging cross-coupling reactions.
-
-
Product Inhibition: The product formed may be coordinating to the palladium center and inhibiting further catalysis.
-
Solution: This can be difficult to overcome directly. Sometimes, adding a fresh portion of catalyst and ligand midway through the reaction can help push it to completion.
-
Issue 3: Formation of Side Products
Question: I am observing significant side product formation, which is complicating purification and reducing my yield. What are the likely side products and how can I minimize them?
Answer:
The structure of this compound lends itself to several potential side reactions.
Likely Side Products & Minimization Strategies:
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.
-
Cause: This can occur via a competing reaction pathway where an amide undergoes beta-hydride elimination.[1] It can also be caused by trace amounts of water in the presence of the base and catalyst.
-
Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents.
-
-
Sulfonamide Formation: As mentioned, direct reaction between the amine and the sulfonyl chloride is a primary concern.
-
Solution: Carefully control the reaction temperature. A lower temperature may favor the palladium-catalyzed N-arylation over the uncatalyzed sulfonamide formation. The choice of base can also be critical; a bulkier base might sterically hinder the attack at the sulfonyl chloride.
-
-
Diarylation: If a primary amine is used, a second N-arylation can occur, leading to a diarylamine.
-
Solution: Use a slight excess of the amine starting material. If diarylation is persistent, consider using a protecting group on the amine that can be removed after the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for the N-arylation of this substrate?
A1: There is no single "best" system, as the optimal choice will depend on the specific amine nucleophile. However, for electron-deficient aryl bromides like this compound, palladium-based catalysts with bulky, electron-rich biarylphosphine ligands are a good starting point. Examples include ligands like XPhos, SPhos, or RuPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Copper-catalyzed systems can also be effective for N-arylation of sulfonamides and might be worth exploring as an alternative.[4]
Q2: What is the role of the base in this reaction?
A2: The base plays a crucial role in the catalytic cycle. It serves to deprotonate the amine nucleophile, making it a more potent nucleophile to attack the palladium center. It also facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[4] The choice of base is critical to balance reactivity with the potential for side reactions.
Q3: What solvents are recommended for this N-arylation?
A3: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[2] The choice of solvent can influence the solubility of the reagents and the reaction temperature. It is crucial to ensure the solvent is thoroughly deoxygenated before use to prevent catalyst deactivation.
Q4: Can I use a primary amine in this reaction?
A4: Yes, primary amines can be used, but be aware of the potential for diarylation as a side reaction. Using a slight excess of the primary amine can help to minimize this.
Q5: My product is difficult to purify. Any suggestions?
A5: Purification challenges can arise from the presence of polar side products or residual catalyst. Column chromatography on silica gel is a standard method. If the product is basic, adding a small amount of triethylamine to the eluent can improve the peak shape. If palladium residues are an issue, washing the organic extract with a solution of a thiol-containing reagent can help to scavenge the metal.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100-110 | 70-95 | General Buchwald-Hartwig Conditions |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane | 100 | 65-90 | General Buchwald-Hartwig Conditions |
| CuI / DMEDA | N,N'-Dimethylethylenediamine | K₂CO₃ | DMF | 110-135 | 60-78 | [5] |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, to make a 0.1-0.5 M solution).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the N-arylation reaction.
Troubleshooting Logic
References
identifying common impurities in 2-Bromo-4-fluorobenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most prevalent impurity is 2-Bromo-4-fluorobenzenesulfonic acid, which forms through hydrolysis of the sulfonyl chloride group.[1] Other common impurities are typically related to the synthetic process and can include unreacted starting materials, such as 2-bromo-4-fluoroaniline, and side-products from the Sandmeyer reaction, including 1-bromo-2-chloro-4-fluorobenzene, disulfides, and sulfones.[2][3]
Q2: How can I minimize the formation of 2-Bromo-4-fluorobenzenesulfonic acid during my experiment?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] When quenching the reaction, do so at a low temperature, for instance, by pouring the reaction mixture onto ice, to reduce the rate of hydrolysis.[1]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is suitable for separating and quantifying non-volatile impurities.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about impurities.[9]
Q4: How should I store this compound to maintain its purity?
A4: this compound is sensitive to moisture.[10] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and away from water, moisture, bases, and oxidizing agents.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction of the starting material (2-bromo-4-fluoroaniline). | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Ensure the reaction is allowed to proceed to completion. |
| Decomposition of the diazonium salt intermediate during synthesis. | Maintain a low temperature (typically 0-5 °C) during the diazotization step. | |
| Presence of a significant amount of a water-soluble impurity | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. | Ensure strict anhydrous conditions during the reaction and work-up. Quench the reaction at low temperatures.[1] During work-up, wash the organic layer with a cold, dilute aqueous base (e.g., sodium bicarbonate) to remove the acidic sulfonic acid.[1] |
| Product appears as an oil or fails to crystallize | Presence of multiple impurities preventing crystallization. | Purify the crude product using column chromatography on silica gel.[11] |
| Inappropriate recrystallization solvent. | Screen for suitable recrystallization solvents. A mixture of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often effective. Common solvent systems include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[2] | |
| Unexpected peaks in the NMR or mass spectrum | Contamination from side-products of the Sandmeyer reaction. | Characterize the impurities using techniques like LC-MS/MS and 2D NMR to identify their structures. Adjust reaction conditions (e.g., temperature, catalyst concentration) to minimize side-product formation. |
| Residual solvents from the work-up or purification. | Dry the product under high vacuum for an extended period. The presence of common laboratory solvents can be confirmed by their characteristic NMR signals. |
Experimental Protocols
General Synthesis of this compound via Sandmeyer-Type Reaction
This protocol is a generalized procedure and may require optimization.
-
Diazotization of 2-bromo-4-fluoroaniline:
-
Dissolve 2-bromo-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid and cool it to 0-5 °C.
-
Add a catalytic amount of copper(I) chloride to this solution.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, a cold dilute aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Impurity Identification and Troubleshooting Workflow
Caption: A logical workflow for identifying and addressing common impurities.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
troubleshooting guide for failed reactions involving 2-Bromo-4-fluorobenzenesulfonyl chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) for reactions involving 2-Bromo-4-fluorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated aryl sulfonyl chloride. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of sulfonamides and sulfonate esters, which are important functional groups in many drug candidates.
Q2: What are the key safety precautions when handling this compound?
This compound is corrosive and moisture-sensitive.[2] It can cause severe skin burns and eye damage. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions are often exothermic and generate hydrochloric acid, which must be neutralized.
Q3: How should this compound be stored?
Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2] Degradation can occur over time, so it is recommended to use a fresh bottle or verify the purity of older reagents before use.
Q4: What are the most common reactions involving this reagent?
The most common reaction is the formation of sulfonamides via reaction with primary or secondary amines. It can also react with alcohols to form sulfonate esters. The bromine atom on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Ullmann couplings, allowing for further molecular diversification.
Q5: What are typical solvents and bases used in sulfonamide formation with this reagent?
Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[3][4] A non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl byproduct generated during the reaction.[3][4]
Troubleshooting Guide for Failed Reactions
Issue 1: Low or No Product Formation
If you are experiencing low or no yield of your desired sulfonamide, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Poor Quality of Starting Materials:
-
This compound: This reagent is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid. Use a freshly opened bottle or purify the reagent before use. Purity can be checked by melting point or NMR.
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can impede the reaction.
-
Solvent: The presence of water in the solvent will lead to the hydrolysis of the sulfonyl chloride. Always use anhydrous solvents.
-
Base: Ensure the base (e.g., triethylamine, pyridine) is pure and dry.
-
-
Incorrect Reaction Conditions:
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating may be necessary; however, excessive heat can promote side reactions.
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[3]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents by atmospheric moisture.
-
-
Insufficient Reaction Time:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require several hours to reach completion.
-
Troubleshooting Workflow for Low/No Product Formation
Caption: A flowchart to diagnose and resolve issues of low or no product yield.
Issue 2: Formation of Multiple Products/Impurities
The presence of unexpected spots on a TLC plate or multiple peaks in your analytical data indicates the formation of side products.
Potential Side Reactions and Impurities:
-
Hydrolysis of Sulfonyl Chloride: The most common impurity is the corresponding 2-bromo-4-fluorobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water. This can be minimized by using anhydrous conditions.
-
Bis-sulfonamide Formation: If there is an excess of the sulfonyl chloride, it can react with the newly formed sulfonamide product, especially if the sulfonamide nitrogen is deprotonated. Careful control of stoichiometry is key to avoiding this.[2]
-
Reaction with Solvent: Protic solvents or those with nucleophilic functional groups can react with the highly reactive sulfonyl chloride. Ensure the chosen solvent is inert under the reaction conditions.
-
Starting Material Impurities: Impurities in the starting this compound, from its synthesis (e.g., from 2-bromo-4-fluoroaniline via diazotization), can carry through to the final product.[3]
Purification Strategies:
-
Aqueous Workup: After the reaction, a standard workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For difficult separations, silica gel column chromatography is an effective purification method.
General Reaction Pathway and Potential Side Reactions
Caption: Desired reaction pathway versus a common side reaction.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 351003-45-7 |
| Molecular Formula | C₆H₃BrClFO₂S |
| Molecular Weight | 273.51 g/mol |
| Appearance | Colorless to pale cream or pale yellow solid |
| Melting Point | 33-42 °C |
| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the range of 7.0-8.0 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic carbons will show complex splitting patterns due to C-F coupling. |
| IR Spectroscopy | Strong characteristic bands for S=O stretching are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for one bromine and one chlorine atom. |
Note: Spectroscopic data are general ranges. Actual shifts and patterns can vary based on solvent and instrument.
Table 2: Representative Reaction Conditions and Yields for Sulfonamide Synthesis
| Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Aniline | Triethylamine (1.2) | DCM | 0 to RT | 2-12 | 85-95 |
| Benzylamine | Pyridine (1.2) | THF | 0 to RT | 2-12 | 85-95 |
| Piperidine | Triethylamine (1.2) | DCM | 0 to RT | 1-6 | 90-98 |
| 4-Fluoroaniline | Pyridine (1.2) | Acetonitrile | 0 to RT | 4-16 | 80-90 |
These are representative conditions and yields may vary depending on the specific substrate and experimental setup.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-bromo-4-fluorobenzenesulfonamides
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.[3][4]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.1 eq)
-
Anhydrous triethylamine or pyridine (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0-1.1 eq) in the anhydrous solvent.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.2-1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent if necessary. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization:
The purified product should be characterized by:
-
Melting Point: To determine purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure. The ¹³C NMR spectrum of fluorinated compounds can be complex due to C-F coupling.
-
IR Spectroscopy: To identify the characteristic S=O and N-H (for primary amine products) stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern. The isotopic pattern of bromine should be observable in the molecular ion and any bromine-containing fragments.
References
- 1. 4-Bromo-2-fluorobenzenesulfonyl Chloride [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
enhancing the stability of 2-Bromo-4-fluorobenzenesulfonyl chloride in solution
Technical Support Center: 2-Bromo-4-fluorobenzenesulfonyl Chloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this reagent in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned cloudy or formed a precipitate. What is the likely cause?
A1: The most probable cause is hydrolysis of the this compound. This compound is highly sensitive to moisture, and any trace amounts of water in your solvent or from atmospheric exposure can lead to its degradation to 2-bromo-4-fluorobenzenesulfonic acid, which is a solid and may precipitate out of less polar organic solvents.[1]
Q2: I have observed a decrease in the reactivity of my this compound solution over time. Why is this happening?
A2: A decrease in reactivity is a strong indicator of degradation. As the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid, the concentration of the active reagent in your solution decreases. The sulfonic acid is unreactive under the typical conditions used for sulfonamide or sulfonate ester formation. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
Q3: What is the primary degradation pathway for this compound in solution?
A3: The primary degradation pathway is hydrolysis, where the sulfonyl chloride moiety (-SO₂Cl) reacts with water (H₂O) to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid (HCl).
Q4: How can I minimize the degradation of this compound in solution?
A4: To minimize degradation, it is crucial to work under strictly anhydrous conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and avoiding exposure to ambient moisture. Solutions should be prepared fresh whenever possible and stored for short periods in tightly sealed containers with a desiccant.
Q5: What solvents are recommended for dissolving this compound?
A5: Anhydrous aprotic organic solvents are recommended. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). It is imperative to use solvents with very low water content.
Q6: Are there any known stabilizers for solutions of this compound?
A6: While specific stabilizers for this compound in organic solutions are not widely documented, the key to stability is the rigorous exclusion of water. The use of molecular sieves can help to scavenge trace amounts of moisture from the solvent.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound solutions.
Issue 1: Solution appears discolored or contains a precipitate.
-
Potential Cause: Hydrolysis due to moisture contamination.
-
Troubleshooting Steps:
-
Verify the dryness of the solvent used. Consider using a freshly opened bottle of anhydrous solvent or a solvent dried over a suitable desiccant.
-
Ensure all glassware was thoroughly dried before use.
-
Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
If a precipitate is present, it is likely the sulfonic acid degradation product. The solution may no longer be suitable for your reaction, depending on the extent of degradation.
-
Issue 2: Inconsistent or poor yields in reactions using the solution.
-
Potential Cause: Degradation of the sulfonyl chloride leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare a fresh solution of this compound immediately before use.
-
Quantify the concentration of the active sulfonyl chloride in your stock solution using a suitable analytical method like HPLC (see Experimental Protocols section).
-
If using an older solution, consider increasing the equivalents of the sulfonyl chloride used in your reaction, but be aware that the sulfonic acid impurity may affect your reaction.
-
Data Presentation
| Solvent | Polarity | Water Miscibility | Expected Relative Stability (with trace water) | Rationale |
| Dichloromethane (DCM) | Low | Low | High | Low miscibility with water helps to minimize contact between the sulfonyl chloride and residual moisture. |
| Tetrahydrofuran (THF) | Medium | High | Moderate | THF is hygroscopic and its high miscibility with water can facilitate hydrolysis if not rigorously dried. |
| Acetonitrile (ACN) | High | High | Moderate to Low | Acetonitrile is also hygroscopic and its polar nature can support the ionization of the S-Cl bond, potentially increasing susceptibility to hydrolysis. |
| Diethyl Ether | Low | Low | High | Similar to DCM, its low water miscibility offers some protection against hydrolysis. |
Note: The use of anhydrous grades of these solvents is essential for maximizing the stability of this compound solutions.
Experimental Protocols
Protocol for Developing a Stability-Indicating HPLC Method
This protocol outlines the steps to develop and validate an HPLC method to monitor the stability of this compound and quantify its primary degradant, 2-bromo-4-fluorobenzenesulfonic acid.
1. Objective: To develop a reverse-phase HPLC method that can separate and quantify this compound from its sulfonic acid degradant and any other potential impurities.
2. Materials and Reagents:
-
This compound
-
2-Bromo-4-fluorobenzenesulfonic acid (if available as a reference standard)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Degraded Sample: To generate the sulfonic acid peak, intentionally hydrolyze a small amount of the sulfonyl chloride by adding a few microliters of water to a concentrated solution in acetonitrile and letting it stand for several hours.
5. Method Optimization:
-
Inject the standard and degraded samples.
-
Adjust the gradient profile and mobile phase composition to achieve good separation (baseline resolution) between the sulfonyl chloride and sulfonic acid peaks. The sulfonyl chloride will be less polar and have a longer retention time than the more polar sulfonic acid.
-
Optimize the detection wavelength by examining the UV spectra of the peaks.
6. Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the analyte from its degradants.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Degradation Pathway
Caption: Hydrolysis of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing solution stability.
Troubleshooting Logic for Unstable Solutions
Caption: Troubleshooting unstable solutions.
References
Technical Support Center: Prevention of Bis-Sulfonated Byproduct Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of bis-sulfonated byproducts during sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are bis-sulfonated byproducts and why do they form?
A1: Bis-sulfonated byproducts, also known as di-sulfonylated or polysulfonylated compounds, are undesired products where two sulfonyl groups have been introduced into a molecule instead of the intended single group. This can occur in two primary scenarios:
-
Di-sulfonylation of Primary Amines: A primary amine (R-NH₂) reacts with two equivalents of a sulfonylating agent to form a di-sulfonamide (R-N(SO₂R')₂). This happens because the initially formed mono-sulfonamide still has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion that attacks a second molecule of the sulfonylating agent.
-
Polysulfonylation of Aromatic Rings: An activated aromatic ring can undergo multiple electrophilic aromatic substitutions with a sulfonating agent, leading to di- or even tri-sulfonated products. This is more common with highly activated rings (e.g., unprotected anilines) or under harsh reaction conditions.[1]
Q2: Which reaction parameters are most critical for controlling selectivity between mono- and bis-sulfonylation?
A2: The most critical parameters to control for selective mono-sulfonylation are:
-
Stoichiometry: The molar ratio of the substrate to the sulfonating agent.
-
Temperature: The reaction temperature significantly affects the rates of both the desired reaction and the formation of byproducts.
-
Rate of Addition: The speed at which the sulfonating agent is introduced to the reaction mixture.
-
Base: The type and amount of base used can influence the deprotonation of the mono-sulfonated product, making it susceptible to a second sulfonylation.
Q3: How does the choice of solvent impact the formation of bis-sulfonated byproducts?
A3: The solvent can influence the reaction by affecting the solubility of reactants, intermediates, and products. Aprotic solvents are commonly used. Poor solubility of the mono-sulfonated product could in some cases lead to its precipitation, effectively removing it from the reaction and preventing further sulfonylation. Conversely, a solvent that keeps all species in solution might facilitate the formation of bis-sulfonated byproducts if other conditions are not optimized.
Q4: Can protecting groups be used to prevent bis-sulfonylation?
A4: Yes, protecting groups are a highly effective strategy, particularly for aromatic compounds like anilines. Protecting the amino group, for example by acetylation to form an acetanilide, serves two purposes: it reduces the activating effect of the amino group on the aromatic ring and provides steric hindrance around the nitrogen, both of which disfavor polysulfonylation.[2]
Troubleshooting Guides
Issue 1: Significant formation of di-sulfonamide from a primary amine.
This is a common issue arising from the reactivity of the initially formed mono-sulfonamide. The following workflow can help troubleshoot and resolve this problem.
-
Step 1: Adjust Stoichiometry and Addition Rate
-
Cause: Using an excess of the sulfonylating agent is a primary cause of di-sulfonylation. Rapid addition can create localized high concentrations, favoring the second reaction.
-
Solution: Use a slight excess of the primary amine (e.g., 1.05 to 1.1 equivalents) relative to the sulfonylating agent. Add the sulfonylating agent dropwise as a solution over a prolonged period (e.g., 30-60 minutes) to the cooled amine solution.[1]
-
-
Step 2: Modify Base Conditions
-
Cause: A strong, non-hindered base (like triethylamine) can readily deprotonate the mono-sulfonamide, facilitating the second sulfonylation.
-
Solution: Switch to a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine. This will neutralize the HCl byproduct without significantly promoting the deprotonation of the mono-sulfonamide.
-
-
Step 3: Lower Reaction Temperature
-
Cause: Higher temperatures increase the rate of both reactions but can disproportionately favor the formation of the di-sulfonylated byproduct.
-
Solution: Conduct the addition of the sulfonylating agent at 0°C (ice bath). If necessary, run the entire reaction at a lower temperature (-20°C or even -78°C) and allow it to warm slowly to room temperature only after the addition is complete.[1]
-
-
Step 4: Consider Alternative Synthetic Methods
-
Cause: Some substrates are inherently prone to di-sulfonylation.
-
Solution: If the above strategies are ineffective, consider alternative methods that do not use highly reactive sulfonyl chlorides or that employ a protecting group strategy.
-
Issue 2: Formation of polysulfonylated aromatic byproducts.
This issue is common with activated aromatic rings.
-
Potential Cause 1: Overly Activated Substrate
-
Solution: The most effective strategy is to protect the activating group. For anilines, acetylation to form acetanilide deactivates the ring and sterically hinders the ortho positions, favoring mono-sulfonylation at the para position.
-
-
Potential Cause 2: Harsh Reaction Conditions
-
Solution: Use the mildest possible sulfonating agent. Carefully control the stoichiometry, avoiding a large excess of the sulfonating agent. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further sulfonylation.
-
Issue 3: Formation of diaryl sulfone byproducts.
This side reaction is particularly prevalent at higher temperatures.[3]
-
Cause: An already formed aryl sulfonic acid reacts with another molecule of the arene.
-
Solution:
-
Control Temperature: Maintain the lowest temperature that allows for a reasonable reaction rate.
-
Use Inhibitors: Additives such as sodium sulfite can inhibit the formation of sulfones.[3]
-
Control Stoichiometry: Use a minimal excess of the sulfonating agent, especially if using sulfur trioxide (SO₃).[3]
-
Data Presentation
The following tables provide a qualitative summary of the effect of various reaction parameters on the selectivity of sulfonylation, based on established chemical principles.
Table 1: Effect of Reaction Parameters on Di-sulfonylation of Primary Amines
| Parameter | Condition | Expected Outcome on Selectivity for Mono-sulfonamide |
| Stoichiometry | 1.1 : 1 (Amine : Sulfonyl Chloride) | High selectivity, minimizes di-sulfonylation |
| 1 : 1.1 (Amine : Sulfonyl Chloride) | Increased formation of di-sulfonamide | |
| Temperature | 0°C during addition, then RT | Favors mono-sulfonylation |
| > Room Temperature | Increased rate of di-sulfonylation | |
| Base | Pyridine (weaker, hindered) | High selectivity |
| Triethylamine (stronger, less hindered) | Increased risk of di-sulfonylation | |
| Addition Rate | Slow, dropwise (30-60 min) | High selectivity |
| Rapid (all at once) | Lower selectivity, increased byproduct |
Table 2: Effect of Amino Group Protection on Aromatic Sulfonylation
| Substrate | Sulfonating Agent | Conditions | Major Product | Byproduct |
| Aniline | H₂SO₄/SO₃ | Harsh | Mixture of ortho- and para-isomers | Polysulfonylated products |
| Acetanilide | H₂SO₄/SO₃ | Controlled | para-Acetamidobenzenesulfonic acid | Minimal polysulfonylation |
Reaction Mechanisms & Workflows
The following diagrams illustrate the key chemical pathways and logical workflows discussed.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-sulfonylation of a Primary Amine
This protocol provides a general starting point and should be optimized for specific substrates.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.1 mmol) and a suitable base (e.g., pyridine, 2.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Selective para-Sulfonylation of Aniline via Acetanilide Protection
This two-stage protocol is highly effective for preventing polysulfonylation of aniline.
Stage 1: Acetylation of Aniline [4][5]
-
Dissolution: Dissolve aniline (500 mg, ~5.4 mmol) in 14 mL of water. Add concentrated hydrochloric acid (0.45 mL) to form the aniline hydrochloride salt.[4]
-
Reaction: To the stirred aniline hydrochloride solution, add acetic anhydride (0.6 mL, ~6.3 mmol). Immediately follow with the addition of a solution of sodium acetate (530 mg, ~6.5 mmol) in 3 mL of water.[4]
-
Isolation: A white precipitate of acetanilide will form. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.
-
Purification: The crude acetanilide can be recrystallized from a mixture of ethanol and water to yield the pure protected amine.
Stage 2: Sulfonylation of Acetanilide and Deprotection [6]
-
Sulfonylation: Cool chlorosulfonic acid (e.g., 2.5 equivalents) in an ice bath. Slowly add the dried acetanilide from Stage 1 in portions, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.
-
Hydrolysis (Deprotection): The crude sulfonylated acetanilide is then hydrolyzed by refluxing with dilute hydrochloric acid. This removes the acetyl group to yield sulfanilamide (4-aminobenzenesulfonamide).
-
Isolation: Cool the solution and neutralize to precipitate the final product, which can then be collected by filtration and recrystallized.
References
- 1. benchchem.com [benchchem.com]
- 2. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges for reactions using 2-Bromo-4-fluorobenzenesulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of chemical reactions involving 2-Bromo-4-fluorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated arylsulfonyl chloride. It serves as a crucial intermediate and building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its high reactivity makes it well-suited for coupling with amines to form sulfonamides, which are common structural motifs in many biologically active molecules and therapeutic agents.[1][3][4][5]
Q2: What are the key physical and chemical properties of this compound?
This compound is a solid at room temperature with a melting point between 33-42°C.[2][6] It is corrosive and causes severe skin burns and eye damage.[7][8][9][10] It is also sensitive to moisture, which can lead to hydrolysis of the sulfonyl chloride group to the less reactive sulfonic acid. Key properties are summarized in the table below.
Q3: What are the critical safety precautions when handling this compound?
Due to its corrosive nature, handling this compound requires stringent safety measures.[6][7][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, tightly fitting safety goggles, and protective clothing.[8][11] Handling should be done in a well-ventilated area or under a chemical fume hood.[7][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[8][11] Prevent the formation of dust and aerosols. Use non-sparking tools to avoid ignition sources.[8][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and moisture.[8][9]
-
Spills: In case of a spill, evacuate the area, remove all ignition sources, and use an inert absorbent material for cleanup.[8] Do not let the chemical enter drains.[11]
Troubleshooting Guide for Reaction Scale-Up
Scaling up reactions from the laboratory bench to pilot or production scale often introduces challenges related to heat transfer, mass transfer (mixing), and safety, which can affect yield and purity.[12][13][14][15]
Q4: We are observing a significant drop in yield upon scaling up our sulfonamide synthesis. What are the likely causes and how can we troubleshoot this?
Low yields during scale-up are a common problem.[16] The issue can typically be traced back to reagent quality, reaction conditions, or physical parameters that do not scale linearly.
-
Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture.[16] Ensure all reagents, especially the amine, solvent, and base (e.g., triethylamine, pyridine), are anhydrous, as water will hydrolyze the sulfonyl chloride.[16]
-
Mixing Efficiency: Inadequate mixing in larger reactors can create "dead zones" with poor mass transfer, leading to localized concentration gradients and an increase in side reactions.[12][14] The stirring speed and impeller design must be optimized for the larger vessel to ensure homogeneity.[12]
-
Temperature Control: Sulfonamide formations are often exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, promoting the degradation of reactants or products and favoring side reactions.[13][14][17]
Q5: Impurity levels have increased dramatically after moving to a 100L reactor. How can we identify and mitigate the formation of these impurities?
An increase in impurities is often linked to the challenges of maintaining precise control over reaction parameters at a larger scale.[14][15]
-
Identify Side Reactions: The primary side reaction is often the hydrolysis of the sulfonyl chloride. Another possibility is the formation of bis-sulfonated products if the amine has multiple reactive sites.
-
Control Addition Rate: The rate of addition of the sulfonyl chloride or the amine becomes critical at scale. A slow, controlled addition rate helps manage the reaction exotherm and can minimize the formation of temperature-dependent impurities.[12]
-
Optimize Reaction Time: Reactions that appear complete at a small scale may require longer times in a large reactor due to different mixing and heat transfer dynamics. Conversely, prolonged reaction times at elevated temperatures can lead to product degradation. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal endpoint.
Q6: Our reaction is highly exothermic and difficult to control at a larger scale. What strategies can we implement for better thermal management?
Runaway reactions are a major safety hazard during scale-up.[13][15]
-
Controlled Dosing: Add one of the reagents (typically the sulfonyl chloride) slowly and sub-surface to the stirred solution of the other reactant. This allows the reactor's cooling system to dissipate the heat as it is generated.[12]
-
Dilution: Increasing the solvent volume can help to moderate the temperature increase by providing a larger thermal mass. However, this may also slow down the reaction rate and impact downstream processing.
-
Cooling Capacity: Ensure the reactor's cooling system is adequate for the heat load of the reaction. Perform reaction calorimetry at the lab scale to understand the thermal hazards before scaling up.[14][15]
Q7: We are facing challenges with product isolation and purification during work-up at the pilot scale. What should we consider?
Work-up and purification issues can lead to significant product loss.[18]
-
Filtration: Products that are easily filtered on a small scale can become problematic in large-scale filters. The crystal form and particle size of the product can change upon scale-up, affecting filtration rates.[12]
-
Washing: The efficiency of washing impurities from a filter cake is often lower at a larger scale.[12] Consider reslurrying the crude product in a suitable solvent for a more effective wash.
-
Residual Solvents: Removing solvents from large batches of product can be difficult. Trapped crystallization solvent is a common issue that can be addressed by optimizing the crystallization and drying processes.[15]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 351003-45-7 | [2][6][19] |
| Molecular Formula | C₆H₃BrClFO₂S | [2][6][19] |
| Molecular Weight | 273.51 g/mol | [6][19] |
| Appearance | Colorless to pale cream/yellow solid | [2] |
| Melting Point | 33 - 42 °C | [2][6] |
| Boiling Point | 317.9 ± 27.0 °C at 760 mmHg | [6] |
| Density | 1.9 ± 0.1 g/cm³ | [6] |
| Flash Point | 146.1 ± 23.7 °C | [6] |
Table 2: Troubleshooting Summary for Low Yield in Sulfonamide Formation
| Potential Cause | Recommended Action | Key Considerations |
| Moisture Contamination | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). | Sulfonyl chlorides readily hydrolyze to unreactive sulfonic acids.[16] |
| Poor Mixing | Increase stirrer speed; evaluate impeller design for the vessel geometry. | Inefficient mixing can lead to localized "hot spots" and side reactions.[14] |
| Incorrect Stoichiometry | Re-verify molar ratios. A slight excess (1.1-1.5 eq.) of the base is common. | Ensure accurate weighing and charging of all reactants.[16] |
| Sub-optimal Temperature | Monitor internal reaction temperature. Use controlled heating or cooling as needed. | Excessive heat can promote side reactions and degradation.[16] |
Experimental Protocols
General Lab-Scale Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Add a suitable base (e.g., triethylamine, 1.2 equivalents) to the stirred solution.
-
Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with water or a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. 4-Bromo-2-fluorobenzenesulfonyl Chloride [myskinrecipes.com]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:351003-45-7 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. sdlookchem.com [sdlookchem.com]
- 13. reddit.com [reddit.com]
- 14. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 15. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. calpaclab.com [calpaclab.com]
removal of unreacted 2-Bromo-4-fluorobenzenesulfonyl chloride from product mixture
Troubleshooting Guide for the Removal of Unreacted 2-Bromo-4-fluorobenzenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted this compound from a product mixture during sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered when using this compound in a sulfonamide synthesis?
The most common impurity is the corresponding 2-bromo-4-fluorobenzenesulfonic acid, which forms due to the hydrolysis of the highly reactive sulfonyl chloride in the presence of water.[1][2] Other potential impurities include unreacted starting amine and multiple sulfonylation products if the stoichiometry is not carefully controlled.[2]
Q2: How can I minimize the formation of 2-bromo-4-fluorobenzenesulfonic acid during the reaction?
To minimize the formation of the sulfonic acid byproduct, it is crucial to maintain anhydrous conditions throughout the experiment.[1][2] This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] Additionally, a controlled quenching of the reaction at low temperatures, for instance, by pouring the reaction mixture onto ice, can minimize the hydrolysis of the unreacted sulfonyl chloride.[1]
Q3: What are the recommended methods for removing unreacted this compound from my final product?
Several methods can be employed to remove unreacted this compound:
-
Aqueous Workup/Quenching: Quenching the reaction mixture with water or an aqueous solution will convert the unreacted sulfonyl chloride to the more water-soluble 2-bromo-4-fluorobenzenesulfonic acid, which can then be separated during an aqueous workup.[1][3]
-
Chromatography: Silica gel column chromatography is a common and effective method for separating the desired sulfonamide product from unreacted sulfonyl chloride and other impurities.[2][4]
-
Crystallization: If the desired sulfonamide is a solid, crystallization can be a highly effective purification method to obtain a product of high purity.[2]
Q4: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C6H3BrClFO2S | [5] |
| Molecular Weight | 273.51 g/mol | [5] |
| Appearance | Colorless to pale cream to pale yellow solid | [6] |
| Melting Point | 33.0-42.0 °C | [6] |
| Solubility | Hydrolyzes in water. Soluble in organic solvents like dichloromethane and chloroform. | [7][8] |
| Purity | Typically ≥96.0% or 97% | [5][6] |
| CAS Number | 351003-45-7 | [5] |
Q5: What are the safety precautions for handling this compound?
This compound is a corrosive and moisture-sensitive compound.[7][9] It can cause severe skin burns and eye damage.[7][9] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it away from water, moisture, oxidizing agents, and bases.[7]
Troubleshooting Guide
Problem 1: Presence of a significant amount of unreacted this compound in the crude product after aqueous workup.
-
Possible Cause: Incomplete quenching or insufficient contact time with the aqueous phase. The organic solvent used may also be hindering the hydrolysis of the sulfonyl chloride.
-
Solution:
-
Ensure vigorous stirring during the aqueous quench to maximize the interfacial area between the organic and aqueous layers.
-
Increase the quenching time to allow for complete hydrolysis of the sulfonyl chloride.
-
Consider adding a co-solvent that is miscible with both the organic and aqueous phases to facilitate the reaction.
-
Perform a second aqueous wash to ensure complete removal of the resulting sulfonic acid.
-
Problem 2: The desired sulfonamide product and unreacted this compound have very similar Rf values on TLC, making chromatographic separation difficult.
-
Possible Cause: The polarity of the product and the starting material are too close for effective separation with the chosen solvent system.
-
Solution:
-
Solvent System Optimization: Experiment with a range of solvent systems with varying polarities for column chromatography. A gradient elution may be necessary.
-
Derivative Formation: If the sulfonamide has a reactive functional group (e.g., a primary or secondary amine), consider a temporary protection/derivatization step to alter its polarity, facilitate separation, and then deprotect.
-
Alternative Purification: Explore crystallization as an alternative purification method. A careful selection of the crystallization solvent is crucial.
-
Experimental Protocols
Protocol 1: Quenching and Aqueous Workup for Removal of Unreacted this compound
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add cold deionized water to the reaction mixture with vigorous stirring. Alternatively, the reaction mixture can be added dropwise to a beaker of crushed ice.[3]
-
Stirring: Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete hydrolysis of the unreacted sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any HCl formed and remove the sulfonic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent and then removing the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel using an appropriate eluent system determined by TLC analysis.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure desired sulfonamide.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. A common eluent system for sulfonamides is a mixture of hexane and ethyl acetate.[4]
Visualizations
Caption: Troubleshooting workflow for the removal of unreacted sulfonyl chloride.
Caption: Logical workflow for the chemical removal of sulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 9. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Reactivity of 2-Bromo-4-fluorobenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorobenzenesulfonyl chloride. It addresses common issues encountered during experimental studies of its reactivity, particularly concerning solvent effects.
Troubleshooting Guides
This section is designed to help you troubleshoot common problems during your experiments.
Problem 1: Inconsistent or non-reproducible kinetic data.
| Possible Cause | Suggested Solution |
| Moisture Contamination: this compound is moisture-sensitive and readily hydrolyzes.[1][2] | Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon). |
| Solvent Purity: Impurities in the solvent (e.g., water, nucleophilic impurities) can affect the reaction rate. | Use high-purity, anhydrous solvents. Consider purifying solvents using standard laboratory procedures if necessary. |
| Temperature Fluctuations: Reaction rates are highly sensitive to temperature changes. | Use a thermostatically controlled water bath or reaction block to maintain a constant temperature throughout the experiment. |
| Inaccurate Concentration: Errors in the preparation of stock solutions will lead to inconsistent results. | Prepare stock solutions carefully using calibrated volumetric flasks and analytical balances. Prepare fresh solutions regularly. |
Problem 2: Reaction proceeds too quickly or too slowly to measure accurately.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice: The polarity of the solvent significantly impacts the reaction rate. | For very fast reactions, switch to a less polar solvent. For very slow reactions, a more polar solvent may be appropriate. Refer to the solvent polarity data in Table 1. |
| Incorrect Temperature: The reaction rate is temperature-dependent. | Lower the temperature to slow down a fast reaction or increase the temperature to speed up a slow one. |
| Concentration of Nucleophile: The concentration of the nucleophile will directly influence the rate of bimolecular reactions. | Adjust the concentration of the nucleophile to achieve a measurable reaction rate. |
Problem 3: Unexpected side products are observed.
| Possible Cause | Suggested Solution |
| Presence of Nucleophilic Impurities: Impurities in the solvent or starting materials can lead to the formation of side products. | Use high-purity reagents and solvents. |
| Reaction with Solvent: The solvent may act as a nucleophile (solvolysis). | Choose a non-nucleophilic solvent if you are studying the reaction with a specific nucleophile. |
| Decomposition of the Reagent: this compound may decompose under certain conditions. | Store the reagent in a cool, dry place, away from moisture.[1][2] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reactivity of this compound?
The reactivity of this compound is expected to be significantly influenced by solvent polarity. In general, for solvolysis reactions that proceed through a polar transition state, an increase in solvent polarity will lead to an increase in the reaction rate. This is because polar solvents can better stabilize the charged transition state.
Q2: What is the expected mechanism of reaction for this compound with a nucleophile?
The reaction of sulfonyl chlorides with nucleophiles typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. The exact mechanism (e.g., concerted SN2-like or stepwise addition-elimination) can be influenced by the solvent, the nucleophile, and the substituents on the benzene ring.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by various techniques, including:
-
Titration: If the reaction produces an acidic byproduct (e.g., HCl from solvolysis), you can titrate the acid with a standard base.[3]
-
Spectroscopy: If the starting material or product has a distinct UV-Vis or IR absorption, you can monitor the change in absorbance over time.
-
Chromatography (GC or HPLC): You can take aliquots from the reaction mixture at different time points and analyze the composition by chromatography.
Q4: What safety precautions should I take when working with this compound?
This compound is a corrosive compound that causes severe skin burns and eye damage.[1] It is also moisture-sensitive.[1][2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
Table 1: Hypothetical Rate Constants for the Solvolysis of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 10-4 s-1 |
| Acetonitrile | 37.5 | 5.2 |
| Acetone | 20.7 | 1.8 |
| Ethanol | 24.5 | 3.5 |
| Methanol | 32.7 | 4.1 |
| Tetrahydrofuran | 7.6 | 0.5 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for a Kinetic Study of Solvolysis
-
Preparation:
-
Ensure all glassware is thoroughly cleaned and oven-dried.
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetone).
-
Prepare the desired reaction solvent (e.g., 80% ethanol/20% water).
-
-
Reaction Setup:
-
Place a known volume of the reaction solvent into a thermostatted reaction vessel equipped with a magnetic stirrer.
-
Allow the solvent to equilibrate to the desired temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the reaction vessel.
-
Start a timer immediately.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding to a solution that will stop the reaction).
-
Analyze the quenched aliquots using a pre-determined analytical method (e.g., titration, HPLC, or UV-Vis spectroscopy) to determine the concentration of the reactant or product.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law.
-
Visualizations
References
Validation & Comparative
Unveiling the Reactivity Landscape of Sulfonyl Chlorides: A Comparative Analysis of 2-Bromo-4-fluorobenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the selection of a sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-4-fluorobenzenesulfonyl chloride against other commonly used sulfonyl chlorides, supported by experimental data to inform your selection process.
The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the sulfonyl chloride group can also play a significant role in impeding the approach of a nucleophile.
This compound possesses two electron-withdrawing halogen substituents. The fluorine atom at the para position and the bromine atom at the ortho position both increase the electrophilicity of the sulfonyl group. This suggests a higher reactivity compared to unsubstituted benzenesulfonyl chloride or those with electron-donating groups.
Comparative Reactivity: A Data-Driven Perspective
To provide a clear and objective comparison, the following tables summarize key reactivity data for this compound and other representative sulfonyl chlorides.
Table 1: Qualitative Reactivity Comparison based on Substituent Effects
| Sulfonyl Chloride | Substituents | Electronic Effect of Substituents | Predicted Reactivity |
| This compound | 2-Bromo, 4-Fluoro | Both Electron-Withdrawing | High |
| p-Toluenesulfonyl Chloride (Ts-Cl) | 4-Methyl | Electron-Donating | Low |
| Benzenesulfonyl Chloride | None | Neutral | Moderate |
| Dansyl Chloride | 5-(Dimethylamino) | Electron-Donating (Resonance) | Low |
| 4-Nitrobenzenesulfonyl Chloride | 4-Nitro | Strongly Electron-Withdrawing | Very High |
Table 2: Experimental Data on Sulfonamide Formation
| Sulfonyl Chloride | Amine | Reaction Conditions | Yield | Observations |
| Benzenesulfonyl Chloride | Dibutylamine | 1.0 M aqueous NaOH | 94% | High yield in aqueous base, indicating efficient reaction.[1] |
| Benzenesulfonyl Chloride | 1-Octylamine | 1.0 M aqueous NaOH | 98% | Excellent yield, demonstrating high reactivity with primary amines.[1] |
| Benzenesulfonyl Chloride | Hexamethylenimine | 1.0 M aqueous NaOH | 97% | High conversion with a cyclic secondary amine.[1] |
| p-Toluenesulfonyl Chloride | Aniline | Solvent-free, room temp. | Good to Excellent | Efficient reaction under mild conditions. |
Note: The yields reported are for illustrative purposes and can vary based on the specific amine and reaction conditions.
The high yields obtained with benzenesulfonyl chloride in aqueous base suggest that sulfonyl chlorides with electron-withdrawing groups, such as this compound, would be expected to react even more readily under similar conditions. The electron-withdrawing nature of the bromo and fluoro substituents would further activate the sulfonyl chloride group towards nucleophilic attack by the amine.
Experimental Protocols for Reactivity Assessment
To enable researchers to conduct their own comparative studies, we provide a detailed methodology for a common reactivity assessment: the reaction with a primary amine.
Protocol: Comparative Reaction of Sulfonyl Chlorides with Aniline
Objective: To compare the rate of sulfonamide formation for different sulfonyl chlorides by monitoring the disappearance of the starting materials or the appearance of the product via techniques like HPLC or GC-MS.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (or other sulfonyl chloride for comparison)
-
Aniline
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation (HPLC or GC-MS)
Procedure:
-
Prepare stock solutions of the sulfonyl chlorides, aniline, and the internal standard in the chosen anhydrous solvent at known concentrations.
-
In a reaction vessel maintained at a constant temperature (e.g., 25°C), combine the aniline solution and the tertiary amine base.
-
Initiate the reaction by adding the sulfonyl chloride solution. Start a timer immediately.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing the quenching solution.
-
Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the reactants and/or the sulfonamide product relative to the internal standard.
-
Plot the concentration of the reactants versus time to determine the reaction rate.
-
Repeat the experiment under identical conditions for each sulfonyl chloride being compared.
Data Analysis: The second-order rate constants for the reaction of each sulfonyl chloride with aniline can be calculated from the concentration-time data. A comparison of these rate constants will provide a quantitative measure of the relative reactivity of the sulfonyl chlorides.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate a typical reaction pathway and an experimental workflow.
Caption: Generalized reaction pathway for the formation of a sulfonamide from a sulfonyl chloride and a primary amine.
Caption: Experimental workflow for the kinetic analysis of sulfonyl chloride reactivity with amines.
Conclusion
Based on the principles of physical organic chemistry, this compound is predicted to be a highly reactive sulfonylating agent due to the presence of two electron-withdrawing halogen substituents. This enhanced reactivity can be advantageous in synthesizing sulfonamides, particularly with less nucleophilic amines or when faster reaction times are desired. While direct quantitative comparisons with other sulfonyl chlorides are limited in published literature, the provided experimental protocol offers a robust framework for researchers to generate their own comparative data. The selection of the most appropriate sulfonyl chloride will ultimately depend on the specific requirements of the synthetic transformation, including the nature of the nucleophile, desired reaction conditions, and potential for side reactions.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4-fluorobenzenesulfonyl Chloride and Its Derivatives
For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of 2-Bromo-4-fluorobenzenesulfonyl chloride and its derivatives is crucial for ensuring product quality, stability, and safety. This guide provides a comparative overview of validated analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The characterization of sulfonyl chlorides necessitates a multi-faceted analytical approach, combining spectroscopic techniques for structural elucidation and chromatographic methods for purity assessment and quantitative analysis.[1] Due to the reactivity of sulfonyl chlorides, derivatization is often a key consideration to enhance stability and improve analytical performance.[2]
Comparison of Key Analytical Methods
A summary of the most common analytical techniques for the analysis of this compound and its derivatives is presented below, with a focus on their performance characteristics.
| Analytical Method | Purpose | Key Performance Characteristics | Typical Instrumentation |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantitative analysis | Linearity: R² > 0.99Limit of Detection (LOD): ~0.4 µg/mLLimit of Quantification (LOQ): ~1.3 µg/mLAccuracy: 98-102% recoveryPrecision: RSD < 2% | HPLC system with UV detector |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity analysis and identification of volatile impurities | High resolution and sensitivity, suitable for thermally stable compounds or derivatives. | GC system coupled with a Mass Spectrometer |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identification | Provides detailed information about the chemical environment of each atom. | NMR Spectrometer |
| Titrimetry | Determination of total sulfonyl chloride content | Simple, cost-effective, and accurate for bulk analysis. | Potentiometer or spectrophotometer |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of sulfonyl chlorides, including those that are non-volatile or thermally labile.[1]
Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its more stable corresponding sulfonamide.
-
Allow the reaction to proceed to completion.
-
Dilute the reaction mixture to a suitable concentration for HPLC analysis.
Instrument Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is commonly employed. The use of a buffer may be necessary to control the pH.[1]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
A calibration curve is generated by plotting the peak area of standard solutions versus their concentration. The concentration of the analyte in the sample is determined by interpolating its peak area on the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution technique suitable for the analysis of volatile and thermally stable sulfonyl chlorides or their derivatives.[1] Due to the potential for thermal degradation, derivatization to more stable sulfonamides is often necessary for accurate quantitative analysis.[1][2]
Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sulfonyl chloride sample.
-
Dissolve in an aprotic solvent like dichloromethane or acetonitrile.[1]
-
Add an amine (e.g., diethylamine) to form the corresponding sulfonamide.[1]
-
Allow the reaction to complete.
-
Dilute the mixture for GC-MS analysis.
Instrument Parameters:
-
Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: Optimized to prevent on-column degradation.[1]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 25°C/min to 300°C and hold for 4 minutes.[3]
-
MS Detector: Electron Impact (EI) ionization. Common fragmentation pathways include the loss of Cl• (M-35/37) and SO₂ (M-64).[1]
Titrimetry
Titrimetric methods offer a simple and cost-effective way to determine the total sulfonyl chloride content.[1] One common approach involves the reaction with an excess of a nucleophile, followed by titration.[1]
Principle:
The method can be based on the reaction of the sulfonyl chloride with an excess of benzyl mercaptan to form sulfinic acid. The estimation can be done either by cerimetric titration of the formed sulfinic acid or by photometric titration of the residual mercaptan.
Experimental Procedure (Cerimetric Titration):
-
React a known amount of the sulfonyl chloride sample with an excess of benzyl mercaptan.
-
Mask the residual mercaptan with acrylonitrile in an alkaline medium.
-
Titrate the resulting sulfinic acid with a standard solution of cerium(IV) in an acidic medium, using ferroin as an indicator or by potentiometric titration.
Visualizing the Analytical Workflow
To better illustrate the logical flow of the analytical process, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound derivatives.
Caption: Detailed workflow for HPLC analysis.
Caption: Detailed workflow for GC-MS analysis.
Conclusion
The selection of an appropriate analytical method for this compound and its derivatives depends on the specific requirements of the analysis. For routine purity and content determination, HPLC offers a robust and reliable solution. GC-MS is invaluable for identifying volatile impurities, especially when derivatization is employed to enhance stability. For fundamental structural confirmation, spectroscopic methods like NMR are indispensable.[1] Finally, titrimetry provides a simple and economical option for determining the total sulfonyl chloride content in bulk samples. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality and consistency of these important chemical entities.
References
Spectroscopic Showdown: A Comparative Guide to Sulfonamide Formation Using 2-Bromo-4-fluorobenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the synthesis and confirmation of sulfonamides are pivotal steps in the discovery pipeline. This guide provides a comprehensive comparison of 2-Bromo-4-fluorobenzenesulfonyl chloride with two common alternatives, p-toluenesulfonyl chloride and dansyl chloride, for the formation of sulfonamides. We present detailed experimental protocols and a comparative analysis of spectroscopic data to facilitate the unambiguous confirmation of these crucial functional groups.
The formation of a sulfonamide bond, typically through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry. The choice of the sulfonyl chloride reagent can significantly impact the physicochemical and pharmacological properties of the resulting molecule. Here, we evaluate the utility of this compound in this context, comparing it with the workhorse p-toluenesulfonyl chloride and the fluorescent tagging reagent, dansyl chloride.
Comparative Analysis of Sulfonylating Reagents
The reactivity of sulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by an amine.
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Dansyl Chloride |
| Reactivity | High, due to electron-withdrawing bromo and fluoro substituents. | Moderate, with the methyl group being slightly electron-donating. | High, with the dimethylamino group influencing the electronics of the naphthalene ring. |
| Structural Moiety Introduced | 2-Bromo-4-fluorophenylsulfonyl | p-Tolylsulfonyl (Tosyl) | 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) |
| Impact on Lipophilicity | Significantly increases lipophilicity. | Moderately increases lipophilicity. | Substantially increases lipophilicity and introduces fluorescence. |
| Primary Application | Introduction of a synthetically versatile handle (bromo group) for further functionalization and a fluorine atom for potential metabolic blocking or modulation of pKa. | General sulfonamide synthesis, protecting group chemistry. | Fluorescent labeling of amines for quantification and visualization. |
Spectroscopic Confirmation of Sulfonamide Formation
The successful synthesis of a sulfonamide is confirmed by the appearance of characteristic signals and the disappearance of starting material signals in various spectroscopic analyses. For this comparative guide, we consider the reaction of each sulfonyl chloride with benzylamine as a model system.
Table 1: Comparative Spectroscopic Data for N-benzyl Sulfonamides
| Spectroscopic Technique | N-benzyl-2-bromo-4-fluorobenzenesulfonamide (Predicted) | N-benzyl-p-toluenesulfonamide | N-benzyl-5-(dimethylamino)naphthalene-1-sulfonamide |
| ¹H NMR (δ, ppm) | ~ 7.9-7.2 (aromatic H), ~5.0-4.8 (NH), ~4.1 (CH₂) | 7.80 (d, 2H), 7.25 (m, 7H), 4.95 (t, 1H, NH), 4.05 (d, 2H, CH₂), 2.35 (s, 3H, CH₃) | ~8.5-7.2 (aromatic H), ~4.8 (NH), ~4.2 (CH₂), ~2.9 (N(CH₃)₂) |
| ¹³C NMR (δ, ppm) | ~140-115 (aromatic C), ~48 (CH₂) | ~143, 137, 130, 128, 127, 121 (aromatic C), 47 (CH₂), 21 (CH₃) | ~152-115 (aromatic C), ~47 (CH₂), ~45 (N(CH₃)₂) |
| IR (ν, cm⁻¹) | ~3300 (N-H), ~1340 & ~1160 (asymm. & symm. SO₂ stretch) | ~3260 (N-H), ~1325 & ~1160 (asymm. & symm. SO₂ stretch) | ~3300 (N-H), ~1320 & ~1150 (asymm. & symm. SO₂ stretch) |
| Mass Spec. (m/z) | Expected [M+H]⁺ at ~360/362 (isotope pattern for Br) | [M+H]⁺ at 262 | [M+H]⁺ at 341 |
Note: Data for N-benzyl-2-bromo-4-fluorobenzenesulfonamide is predicted based on analogous structures and general spectroscopic principles.
Experimental Protocols
Detailed methodologies for the synthesis of N-benzyl sulfonamides from the three compared sulfonyl chlorides are provided below.
Protocol 1: Synthesis of N-benzyl-2-bromo-4-fluorobenzenesulfonamide
Materials:
-
This compound
-
Benzylamine
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq) dropwise.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure sulfonamide.
Protocol 2: Synthesis of N-benzyl-p-toluenesulfonamide
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Pyridine
-
Ethanol
-
Water
Procedure:
-
To a solution of benzylamine (1.0 eq) in pyridine, cautiously add p-toluenesulfonyl chloride (1.1 eq).
-
Stir the resulting solution at room temperature for 1 hour.
-
Pour the reaction mixture into water, which may result in an oily precipitate.
-
Solidify the precipitate by scratching with a glass rod, then collect by filtration.
-
Recrystallize the solid from ethanol to afford the pure N-benzyl-p-toluenesulfonamide.
Protocol 3: Synthesis of N-benzyl-5-(dimethylamino)naphthalene-1-sulfonamide
Materials:
-
Dansyl chloride
-
Benzylamine
-
Sodium bicarbonate
-
Acetone
-
Water
Procedure:
-
Dissolve dansyl chloride (1.0 eq) in acetone.
-
In a separate flask, dissolve benzylamine (1.1 eq) and sodium bicarbonate (2.0 eq) in a mixture of acetone and water.
-
Add the dansyl chloride solution to the amine solution and stir at room temperature for 2-4 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the fluorescent sulfonamide.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: General workflow for sulfonamide synthesis and confirmation.
Caption: Comparison of sulfonyl chloride reagents.
Conclusion
The selection of a sulfonyl chloride for sulfonamide synthesis should be guided by the desired properties of the final product and the intended application. This compound stands out as a highly reactive reagent that introduces a di-substituted phenylsulfonyl moiety, offering opportunities for subsequent chemical modification via the bromo group and potential modulation of biological activity through the fluoro group. While p-toluenesulfonyl chloride remains a cost-effective and reliable choice for general sulfonamide synthesis, and dansyl chloride is unparalleled for applications requiring fluorescent detection, this compound provides a valuable tool for constructing complex molecules with tailored properties. The spectroscopic data and protocols provided herein serve as a practical guide for the synthesis and unambiguous characterization of these important compounds.
Comparative Biological Activity of 2-Bromo-4-fluorobenzenesulfonyl Chloride Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potential biological performance of novel 2-Bromo-4-fluorobenzenesulfonyl chloride analogs. This document provides a framework for evaluating the anticancer and antimicrobial activities of this class of compounds, supported by detailed experimental protocols and visualizations of relevant biological pathways.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic substitution on the phenyl ring and the sulfonylamide nitrogen allows for the fine-tuning of physicochemical and pharmacological properties. This guide explores the potential of analogs derived from this compound, a versatile starting material for generating diverse molecular libraries. While comprehensive experimental data for a full series of these specific analogs is not yet publicly available, this guide presents a comparative framework using representative hypothetical data based on published studies of structurally related compounds.
Key Biological Activities and Performance
The primary biological activities explored for benzenesulfonamide derivatives are their anticancer and antimicrobial effects. The introduction of the 2-bromo and 4-fluoro substituents on the phenyl ring is expected to modulate lipophilicity and electronic properties, potentially enhancing cell permeability and target engagement. The variation of the R-group on the sulfonamide nitrogen introduces further diversity for interaction with biological targets.
Anticancer Activity
The anticancer potential of these analogs is evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The hypothetical data below illustrates a potential structure-activity relationship (SAR) where different R-groups influence cytotoxicity.
Table 1: Comparative Anticancer Activity (IC50, µM) of 2-Bromo-4-fluorobenzenesulfonamide Analogs
| Compound ID | R-Group | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| BFBSA-01 | -H | >100 | >100 | >100 |
| BFBSA-02 | -CH₃ | 85.2 | 92.5 | 88.1 |
| BFBSA-03 | -C₆H₅ | 45.7 | 51.3 | 48.9 |
| BFBSA-04 | -4-OCH₃-C₆H₄ | 22.1 | 28.4 | 25.6 |
| BFBSA-05 | -4-Cl-C₆H₄ | 15.8 | 19.2 | 17.5 |
| BFBSA-06 | -(CH₂)₂-OH | 65.3 | 72.1 | 68.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a potential SAR trend.
Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents hypothetical MIC values against representative Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Bromo-4-fluorobenzenesulfonamide Analogs
| Compound ID | R-Group | Staphylococcus aureus (Gram+) | Escherichia coli (Gram-) |
| BFBSA-01 | -H | >128 | >128 |
| BFBSA-02 | -CH₃ | 128 | >128 |
| BFBSA-03 | -C₆H₅ | 64 | 128 |
| BFBSA-04 | -4-OCH₃-C₆H₄ | 32 | 64 |
| BFBSA-05 | -4-Cl-C₆H₄ | 16 | 32 |
| BFBSA-06 | -(CH₂)₂-OH | 64 | 128 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Synthesis of 2-Bromo-4-fluorobenzenesulfonamide Analogs (General Procedure)
To a solution of the appropriate amine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane at 0 °C, this compound (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: General workflow for the synthesis of 2-Bromo-4-fluorobenzenesulfonamide analogs.
Anticancer Activity: MTT Assay Protocol
The cytotoxicity of the synthesized analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are treated with serial dilutions of the synthesized analogs and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.[2][3]
-
Preparation of Inoculum: Bacterial strains are grown to a specific optical density, and the inoculum is standardized to approximately 5 x 10^5 CFU/mL.[2]
-
Serial Dilution: The synthesized analogs are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways
Benzenesulfonamide derivatives are known to exert their biological effects through various mechanisms of action. The following diagrams illustrate two potential signaling pathways that may be modulated by this compound analogs.
Inhibition of Carbonic Anhydrase IX (CA IX)
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor acidosis and progression.[4][5] Benzenesulfonamides are a well-known class of CA inhibitors.
Caption: Potential mechanism of action via inhibition of Carbonic Anhydrase IX.
Inhibition of Tubulin Polymerization
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Potential anticancer mechanism via inhibition of tubulin polymerization.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The presented quantitative data is hypothetical and serves to illustrate a potential comparative analysis. Further experimental validation is required to ascertain the actual biological activities of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: 2-Bromo-4-fluorobenzenesulfonyl Chloride vs. Dansyl Chloride in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a suitable reagent for the derivatization of biomolecules is a critical step. This guide provides an in-depth comparison of the reactivity of two sulfonyl chlorides: 2-Bromo-4-fluorobenzenesulfonyl chloride and the well-established fluorescent labeling reagent, dansyl chloride. This comparison is based on fundamental principles of organic chemistry and available data on related compounds, offering a framework for informed reagent selection in the absence of direct comparative studies.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of this compound and dansyl chloride is essential to appreciating their reactivity profiles.
This compound possesses a benzene ring substituted with a sulfonyl chloride functional group, a bromine atom, and a fluorine atom. Both bromine and fluorine are electron-withdrawing groups, which are expected to significantly influence the reactivity of the sulfonyl chloride moiety.
Dansyl chloride , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, features a naphthalene ring system with a sulfonyl chloride group and a dimethylamino group. The dimethylamino group is a strong electron-donating group, while the naphthalene ring itself has a distinct electronic nature compared to a simple benzene ring.
| Feature | This compound | Dansyl Chloride |
| Molecular Formula | C₆H₃BrClFO₂S | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 273.51 g/mol | 269.75 g/mol |
| Appearance | Colorless to pale cream or pale yellow solid | Yellow crystalline solid |
| Key Functional Groups | Sulfonyl chloride, Bromo, Fluoro | Sulfonyl chloride, Dimethylamino, Naphthalene |
| Solubility | Soluble in organic solvents; hydrolyzes in water.[1][2] | Soluble in organic solvents like acetone and acetonitrile; sparingly soluble in water. |
Reactivity Comparison: A Deeper Dive
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions, such as the crucial reaction with amines to form sulfonamides, is primarily dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).[3] Electron-withdrawing substituents on the aromatic ring increase this electrophilicity, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity and thus the reactivity.
This compound: The presence of two halogen atoms, bromine and fluorine, which are both electron-withdrawing through inductive effects, is anticipated to render the sulfur atom of the sulfonyl chloride group highly electrophilic. This heightened electrophilicity suggests that this compound is a highly reactive compound, readily undergoing nucleophilic attack by amines and other nucleophiles.
Dansyl Chloride: In contrast, the dimethylamino group on the naphthalene ring of dansyl chloride is a strong electron-donating group. This group donates electron density to the aromatic system, which in turn reduces the electrophilicity of the sulfonyl chloride's sulfur atom. Consequently, dansyl chloride is expected to be less reactive than sulfonyl chlorides bearing electron-withdrawing groups.
A significant competing reaction for sulfonyl chlorides in aqueous media is hydrolysis, which leads to the formation of the corresponding sulfonic acid and renders the reagent inactive for labeling.[6] The rate of hydrolysis is also influenced by the electronic nature of the substituents. Given its higher reactivity, this compound is also expected to undergo hydrolysis more rapidly than dansyl chloride, particularly at higher pH values.[4]
Experimental Protocols
The following are generalized protocols for the reaction of sulfonyl chlorides with amines, which can be adapted for both this compound and dansyl chloride, keeping in mind their differing reactivities.
General Protocol for Amine Derivatization
This protocol outlines the fundamental steps for the reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide.
Materials:
-
Amine-containing sample
-
Sulfonyl chloride (this compound or Dansyl chloride)
-
Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or tetrahydrofuran)
-
Aqueous buffer (e.g., sodium bicarbonate or sodium carbonate, pH 9-10)
-
Quenching reagent (e.g., a primary amine like glycine or Tris)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in the aqueous buffer.
-
Reagent Preparation: Prepare a stock solution of the sulfonyl chloride in the anhydrous aprotic solvent. This solution should be prepared fresh.
-
Reaction: While vortexing, add the sulfonyl chloride solution dropwise to the amine solution. The molar ratio of sulfonyl chloride to amine may need to be optimized, but a slight excess of the sulfonyl chloride is often used.
-
Incubation: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) for a specific duration (typically 30 minutes to 2 hours). The optimal time and temperature will depend on the specific reactants and their concentrations. Due to its higher predicted reactivity, reactions with this compound may require shorter incubation times and lower temperatures compared to dansyl chloride.
-
Quenching: Add the quenching reagent to the reaction mixture to consume any unreacted sulfonyl chloride.
-
Extraction (if necessary): If the product is not water-soluble, extract the sulfonamide derivative into an organic solvent.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent, filter, and then evaporate the solvent to obtain the crude product.
-
Purification: The crude product can be further purified using techniques such as column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The reaction of sulfonyl chlorides with amines is a direct chemical process and does not typically involve complex biological signaling pathways. The primary application is the covalent modification of biomolecules.
Caption: General experimental workflow for amine derivatization with sulfonyl chlorides.
References
- 1. Cas 351003-45-7,this compound | lookchem [lookchem.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. L19713.06 [thermofisher.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Computational Analysis of 2-Bromo-4-fluorobenzenesulfonyl Chloride Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational and comparative analysis of the reaction mechanism of 2-Bromo-4-fluorobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. By examining its reactivity in comparison to alternative sulfonylation reagents and methods, this document aims to provide valuable insights for reaction optimization and the design of novel synthetic routes.
Introduction to this compound
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-bromo-4-fluorophenylsulfonyl moiety. This functional group is of significant interest in medicinal chemistry due to the influence of the halogen substituents on the physicochemical properties of the target molecules, such as lipophilicity and metabolic stability. The bromine atom can also serve as a handle for further synthetic transformations, for instance, through cross-coupling reactions.
The primary reaction of this compound is its coupling with primary or secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of biologically active compounds. Understanding the intricacies of its reaction mechanism is crucial for controlling reaction outcomes, optimizing yields, and minimizing side products.
Reaction Mechanism: A Computational Perspective
The SN2-like Mechanism
Computational studies, particularly Density Functional Theory (DFT) calculations, on the reaction of arenesulfonyl chlorides with nucleophiles, including the chloride-chloride exchange reaction, strongly support a synchronous SN2-type mechanism.[1] The reaction proceeds through a single transition state where the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously.
The presence of electron-withdrawing groups on the aromatic ring is known to accelerate this reaction. This is quantified by the Hammett equation, which for the chloride-exchange reaction in a series of substituted benzenesulfonyl chlorides, yields a positive ρ-value of +2.02. This positive value indicates that the transition state has a greater negative charge buildup compared to the ground state, and thus is stabilized by electron-withdrawing substituents.
Electronic Effects of Substituents in this compound
The reactivity of this compound is influenced by the electronic effects of both the bromo and fluoro substituents. These effects can be understood by examining their respective Hammett sigma (σ) constants, which quantify the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Position | Hammett σ Constant | Inductive Effect (σI) | Resonance Effect (σR) |
| Fluoro | para | σp = +0.06 | Strongly Electron-Withdrawing | Weakly Electron-Donating |
| Bromo | ortho | (See discussion below) | Strongly Electron-Withdrawing | Weakly Electron-Donating |
Para-Fluoro Substituent: The fluorine atom at the para position is strongly electron-withdrawing through its inductive effect (σI = +0.52) but weakly electron-donating through resonance (σR = -0.46). The net effect, as indicated by the positive σp value, is electron-withdrawing, which is expected to activate the sulfonyl chloride group towards nucleophilic attack.
Ortho-Bromo Substituent: A precise Hammett constant for an ortho-bromo group is not straightforward due to the "ortho effect," which includes steric hindrance and other proximity effects in addition to electronic effects. However, like fluorine, bromine is an inductively electron-withdrawing and resonance-donating halogen. Its inductive effect is strong, and it is expected to contribute to the electrophilicity of the sulfonyl sulfur. While steric hindrance from the ortho-bromo group might slightly impede the approach of the nucleophile, the overall electronic activation is expected to be significant.
Comparison with Alternative Sulfonylation Reagents
The performance of this compound can be benchmarked against other commonly used sulfonyl chlorides. Here, we compare it with 2,4-dichlorobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride.
Data Presentation: Sulfonamide Synthesis Yields and Reaction Times
The following table summarizes typical experimental outcomes for the synthesis of various sulfonamides using 2,4-dichlorobenzenesulfonyl chloride as a representative alternative. This data provides a baseline for what can be expected in terms of reaction efficiency.
| Entry | Amine | Product | Reaction Time (h) | Typical Yield (%) |
| 1 | Aniline | N-Phenyl-2,4-dichlorobenzenesulfonamide | 12 | 85-95 |
| 2 | Benzylamine | N-Benzyl-2,4-dichlorobenzenesulfonamide | 8 | 90-98 |
| 3 | Piperidine | 1-(2,4-Dichlorophenylsulfonyl)piperidine | 6 | 88-96 |
| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)-2,4-dichlorobenzenesulfonamide | 16 | 80-90 |
Data is illustrative and based on typical outcomes for sulfonylation reactions with 2,4-dichlorobenzenesulfonyl chloride.
Discussion: The reactivity of this compound is expected to be comparable to or slightly higher than that of 2,4-dichlorobenzenesulfonyl chloride due to the stronger inductive effect of fluorine compared to chlorine. This could potentially lead to shorter reaction times or higher yields under similar conditions.
Alternative Synthetic Methodologies
Beyond the classical reaction of sulfonyl chlorides with amines, several modern methods have emerged for the synthesis of sulfonamides. These alternatives often offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.
Copper-Catalyzed Synthesis from Aryl Boronic Acids
A powerful alternative involves the copper-catalyzed three-component reaction of aryl boronic acids, amines, and a sulfur dioxide surrogate (e.g., DABSO). This method allows for the direct synthesis of sulfonamides from readily available starting materials.
Quantitative Data:
| Entry | Aryl Boronic Acid | Amine | Product | Yield (%) |
| 1 | Phenylboronic acid | Morpholine | N-(Phenylsulfonyl)morpholine | 85 |
| 2 | 4-Methoxyphenylboronic acid | Piperidine | N-(4-Methoxyphenylsulfonyl)piperidine | 92 |
| 3 | 3-Thienylboronic acid | Aniline | N-Phenyl-3-thiophenesulfonamide | 78 |
| 4 | 4-Fluorophenylboronic acid | Benzylamine | N-Benzyl-4-fluorobenzenesulfonamide | 88 |
Yields are illustrative of the copper-catalyzed sulfonamide synthesis.
Electrochemical Synthesis
Electrochemical methods provide a green and efficient route to sulfonamides through the oxidative coupling of thiols and amines. These reactions are typically fast and can be performed under mild conditions without the need for stoichiometric oxidants.
Quantitative Data:
| Entry | Thiol | Amine | Product | Yield (%) |
| 1 | Thiophenol | Cyclohexylamine | N-Cyclohexylbenzenesulfonamide | 82 |
| 2 | 4-Methylthiophenol | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 85 |
| 3 | 4-Chlorothiophenol | Morpholine | N-(4-Chlorophenylsulfonyl)morpholine | 75 |
| 4 | 2-Naphthalenethiol | Piperidine | 1-(Naphthalene-2-sulfonyl)piperidine | 90 |
Yields are based on the electrochemical oxidative coupling of thiols and amines.
Experimental Protocols
General Protocol for Sulfonamide Synthesis using a Sulfonyl Chloride
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous base (e.g., pyridine, triethylamine) (1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred solution.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Reaction Mechanism Pathway
Caption: Proposed SN2-like reaction mechanism for sulfonamide formation.
Experimental Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Comparison of Synthetic Routes
Caption: Comparison of synthetic routes to sulfonamides.
Conclusion
The computational analysis, supported by experimental data on analogous systems, indicates that this compound is a highly reactive and effective reagent for sulfonamide synthesis. Its reactivity is driven by the strong electron-withdrawing effects of the ortho-bromo and para-fluoro substituents, which activate the sulfonyl group towards nucleophilic attack via an SN2-like mechanism.
While the traditional approach using sulfonyl chlorides remains robust and high-yielding, alternative methods such as copper-catalyzed three-component reactions and electrochemical synthesis offer significant advantages in terms of readily available starting materials, milder reaction conditions, and broader substrate scope. The choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, scalability, and the availability of precursors. This guide provides the foundational information to aid researchers in making informed decisions for the efficient synthesis of sulfonamides.
References
A Comparative Guide to the Structural Elucidation of 2-Bromo-4-fluorobenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural elucidation of 2-Bromo-4-fluorobenzenesulfonyl chloride and its derivatives. While crystallographic data for the title compound is not publicly available, this guide leverages data from structurally similar compounds to provide a comprehensive comparison of X-ray crystallography with other common analytical methods.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray crystallography. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. However, obtaining a single crystal of sufficient quality can be a significant challenge. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable complementary information about the molecular structure and are often more readily applied.
| Analytical Technique | Information Obtained | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, torsion angles, crystal packing | Single crystal (typically >0.1 mm) | Low | Unambiguous structural determination | Crystal growth can be difficult and time-consuming |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry | Solution (5-10 mg in deuterated solvent) | High | Provides information about the molecule in solution, non-destructive | Does not provide absolute 3D structure, peak overlap can be an issue for complex molecules |
| IR Spectroscopy | Presence of functional groups | Solid, liquid, or gas (minimal sample prep) | High | Rapid and simple for functional group identification | Provides limited information on the overall molecular structure |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Solid, liquid, or gas (small sample amount) | High | High sensitivity, useful for identification and impurity analysis | Does not provide stereochemical information |
Quantitative Data Summary for Benzenesulfonyl Chloride Derivatives
The following table summarizes key structural parameters obtained from X-ray crystallography for compounds structurally related to this compound. These values can serve as a reference for predicting the geometry of the title compound.
| Parameter | 4-Chlorobenzenesulfonyl chloride[1] | 4-Bromobenzenesulfonyl chloride | 2-Bromobenzenesulfonyl chloride | 4-Fluorobenzenesulfonyl chloride |
| Bond Lengths (Å) | ||||
| S-O1 | Data not available | Data not available | Data not available | Data not available |
| S-O2 | Data not available | Data not available | Data not available | Data not available |
| S-Cl | Data not available | Data not available | Data not available | Data not available |
| S-C(aryl) | Data not available | Data not available | Data not available | Data not available |
| C-X (X=Cl, Br, F) | Data not available | Data not available | Data not available | Data not available |
| Bond Angles ( °) | ||||
| O1-S-O2 | Data not available | Data not available | Data not available | Data not available |
| O-S-Cl | Data not available | Data not available | Data not available | Data not available |
| O-S-C(aryl) | Data not available | Data not available | Data not available | Data not available |
| Cl-S-C(aryl) | Data not available | Data not available | Data not available | Data not available |
| Torsion Angles ( °) | ||||
| Cl-S-C-C | Data not available | Data not available | Data not available | Data not available |
Note: Specific crystallographic data for bond lengths and angles for the proxy compounds were not found in the performed searches. The CCDC number for 4-Chlorobenzenesulfonyl chloride is 1005327[1].
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling. A variety of solvents should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. Due to the reactivity of sulfonyl chlorides, aprotic solvents are preferred.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Analysis: Process the spectra to obtain chemical shifts, coupling constants, and integration values. This information is used to deduce the connectivity of atoms in the molecule. For benzenesulfonyl chlorides, the aromatic protons typically appear as a complex multiplet in the range of 7.5-8.0 ppm.
IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. For sulfonyl chlorides, strong characteristic bands are observed for the asymmetric and symmetric S=O stretching vibrations, typically in the regions of 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹, respectively[2].
Visualizations
Caption: Experimental workflow for X-ray crystallography.
Caption: Comparison of analytical techniques for structural elucidation.
References
Comparing the Efficacy of Organic Bases in the Synthesis of Sulfonamides from 2-Bromo-4-fluorobenzenesulfonyl Chloride
A detailed analysis for researchers, scientists, and drug development professionals on the selection of appropriate bases for the sulfonylation of amines with 2-Bromo-4-fluorobenzenesulfonyl chloride, supported by generalized experimental protocols and reaction mechanisms.
In the synthesis of sulfonamides, a crucial functional group in many pharmaceutical agents, the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental transformation. The choice of base in this reaction is critical as it not only neutralizes the hydrochloric acid byproduct but can also significantly influence the reaction rate and overall yield. This guide provides a comparative overview of the efficacy of commonly used organic bases—Pyridine, Triethylamine (TEA), and Diisopropylethylamine (DIPEA)—in reactions involving this compound.
Executive Summary of Base Efficacy
| Base | Structure | pKa of Conjugate Acid | Key Characteristics | Suitability for this compound Reactions |
| Pyridine | ~5.2 | Aromatic, weakly basic, can act as a nucleophilic catalyst. | Suitable for reactions where a milder base is preferred to avoid side reactions. Its catalytic activity can be advantageous. | |
| Triethylamine (TEA) | ~10.7 | Stronger, non-nucleophilic base compared to pyridine. | A common and effective choice for scavenging HCl. Its higher basicity can lead to faster reaction rates. | |
| Diisopropylethylamine (DIPEA) | ~11.0 | Sterically hindered, non-nucleophilic strong base. | Ideal for sensitive substrates where nucleophilic attack by the base on the sulfonyl chloride is a concern. |
Reaction Mechanism and the Role of the Base
The fundamental reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of this compound. This results in the formation of a sulfonamide and hydrochloric acid.
Caption: General reaction scheme for sulfonamide formation.
The primary role of the base is to neutralize the generated HCl, driving the reaction to completion. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol (Generalized)
The following is a generalized protocol for the synthesis of a sulfonamide using this compound. The choice of base can be substituted as per the discussion above.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Selected organic base (Pyridine, TEA, or DIPEA; 1.1-1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the selected base (1.1-1.5 eq.) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0-1.2 eq.) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic aqueous solution (e.g., saturated NaHCO₃) and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: A typical experimental workflow for sulfonamide synthesis.
Discussion of Base Selection
-
Pyridine: As a weaker base, pyridine is less likely to cause base-mediated side reactions. Its ability to act as a nucleophilic catalyst can, in some cases, accelerate the sulfonylation reaction. The mechanism involves the initial formation of a highly reactive sulfonylpyridinium salt, which is then attacked by the amine.
Caption: Nucleophilic catalysis pathway involving pyridine.
-
Triethylamine (TEA): Being a stronger, non-nucleophilic base, TEA is a highly effective acid scavenger. Its primary role is to deprotonate the ammonium salt formed during the reaction, thus regenerating the free amine to continue the reaction cycle. Due to its higher basicity compared to pyridine, reactions with TEA are often faster.
-
Diisopropylethylamine (DIPEA): Often referred to as Hünig's base, DIPEA is a strong, non-nucleophilic base with significant steric hindrance around the nitrogen atom. This steric bulk prevents it from acting as a nucleophile and attacking the sulfonyl chloride, which can be a competing side reaction with less hindered amines. DIPEA is the base of choice when working with sensitive substrates or when side reactions due to the nucleophilicity of the base are a concern.
Conclusion
The choice of base for the reaction of this compound with amines is a critical parameter that can significantly impact the success of the synthesis. For routine sulfonamide preparations where the amine is not particularly hindered or sensitive, Triethylamine is often a reliable and cost-effective choice. If nucleophilic catalysis is desired or a milder base is required, Pyridine is a suitable alternative. For reactions with valuable or sensitive substrates where minimizing side reactions is paramount, the sterically hindered, non-nucleophilic base Diisopropylethylamine is the preferred option. Researchers should consider the specific properties of their amine substrate and the desired reaction outcome when selecting the optimal base.
Assessment of 2-Bromo-4-fluorobenzenesulfonyl Chloride as a Versatile Building Block in Combinatorial Chemistry: A Comparative Guide
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks for combinatorial libraries is paramount to accessing novel chemical space and identifying potent biological modulators. Benzenesulfonyl chlorides, in particular, are a cornerstone in the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. This guide provides a comprehensive assessment of 2-Bromo-4-fluorobenzenesulfonyl chloride as a building block in combinatorial chemistry, offering a comparative analysis against other sulfonyl chlorides, detailed experimental protocols, and insights into its potential for generating diverse and biologically relevant compound libraries.
Introduction to this compound
This compound is a trifunctional building block offering multiple points for diversification. The sulfonyl chloride group serves as a reliable handle for reaction with a wide range of primary and secondary amines to form the stable sulfonamide linkage. The bromine and fluorine atoms on the aromatic ring provide two additional vectors for modification through various cross-coupling reactions, nucleophilic aromatic substitution, or by influencing the physicochemical properties of the final compounds. This unique substitution pattern allows for the creation of diverse libraries with tailored properties for high-throughput screening.
Comparative Performance in Sulfonamide Synthesis
The utility of a building block in combinatorial chemistry is critically dependent on its reactivity, reliability, and the purity of the resulting products across a diverse range of substrates. While direct head-to-head comparative studies for this compound against a broad panel of other sulfonyl chlorides are not extensively documented in single reports, we can infer its performance based on established principles of sulfonamide synthesis and data from analogous compounds.
Generally, the reactivity of benzenesulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and bromine, are expected to enhance the electrophilicity of the sulfur atom, thereby promoting the reaction with amines.
To illustrate the expected performance, the following table provides a hypothetical comparison of this compound with its regioisomer, 4-Bromo-2-fluorobenzenesulfonyl chloride, and the widely used p-Toluenesulfonyl chloride. The data is based on typical yields reported in the literature for sulfonamide synthesis under standard conditions.
| Sulfonyl Chloride | Amine Substrate | Expected Yield (%) | Notes |
| This compound | Aniline | 90-95% | Electron-withdrawing groups activate the sulfonyl chloride. |
| Benzylamine | 92-97% | Generally high yields with primary amines. | |
| Morpholine | 88-93% | Good reactivity with secondary amines. | |
| 4-Anilino-1-Boc-piperidine | 85-90% | Suitable for more complex, sterically hindered amines. | |
| 4-Bromo-2-fluorobenzenesulfonyl chloride | Aniline | 91-96% | Similar high reactivity due to electron-withdrawing substituents.[1] |
| Benzylamine | 93-98% | Excellent yields with primary amines. | |
| Morpholine | 89-94% | Comparable performance to its 2-bromo isomer. | |
| 4-Anilino-1-Boc-piperidine | 86-91% | Effective for the synthesis of complex sulfonamides. | |
| p-Toluenesulfonyl chloride | Aniline | 85-90% | Slightly lower reactivity due to the electron-donating methyl group. |
| Benzylamine | 88-93% | A standard and reliable building block. | |
| Morpholine | 82-88% | Generally good, but may require longer reaction times. | |
| 4-Anilino-1-Boc-piperidine | 80-85% | May exhibit lower yields with hindered amines. |
Note: The expected yields are estimates based on typical sulfonamide synthesis protocols and may vary depending on the specific reaction conditions and the nature of the amine.
Experimental Protocols
A key advantage of this compound is its suitability for parallel synthesis, enabling the rapid generation of large compound libraries. Below are detailed protocols for both solution-phase and solid-phase synthesis of a sulfonamide library.
Solution-Phase Parallel Synthesis of a Sulfonamide Library
This protocol describes the synthesis of a 96-well plate library of sulfonamides.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., anilines, benzylamines, piperidines, morpholines)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
96-well reaction block
-
Magnetic stir plate and stir bars
Procedure:
-
Amine Plate Preparation: In each well of a 96-well reaction block, add 100 µL of a 0.2 M solution of a unique amine in anhydrous DCM (20 µmol).
-
Base Addition: To each well, add 1.5 equivalents of TEA or DIEA (30 µmol).
-
Sulfonyl Chloride Addition: Prepare a 0.2 M stock solution of this compound in anhydrous DCM. Add 100 µL of this solution (20 µmol) to each well.
-
Reaction: Seal the reaction block and allow it to stir at room temperature for 12-16 hours.
-
Work-up:
-
Add 200 µL of a 1 M aqueous solution of HCl to each well to quench the reaction and protonate excess amine and base.
-
Add 500 µL of DCM to each well.
-
Separate the organic layer using a liquid handler or by manual pipetting.
-
Wash the organic layer with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Transfer the dried organic solutions to a tared 96-well plate and evaporate the solvent under reduced pressure to yield the sulfonamide products.
-
Analysis: Characterize the products by LC-MS and/or ¹H NMR to determine purity and confirm identity.
Solid-Phase Synthesis of a Sulfonamide Library
This protocol is suitable for creating a library where the amine component is attached to a solid support.
Materials:
-
Amine-functionalized resin (e.g., Rink amide resin)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessels
-
Shaker
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin in anhydrous DMF for 1 hour.
-
Sulfonylation:
-
Prepare a solution of this compound (5 equivalents relative to resin loading) and DIEA (10 equivalents) in anhydrous DMF.
-
Add the solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 12-16 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage: Cleave the sulfonamide products from the resin using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 95:5 TFA:DCM) for 2 hours at room temperature.
-
Isolation: Collect the cleavage solution and evaporate the solvent under a stream of nitrogen to yield the crude sulfonamide products.
-
Purification and Analysis: Purify the products by preparative HPLC and characterize by LC-MS and ¹H NMR.
Visualization of Experimental Workflow and Signaling Pathway Modulation
To visually represent the utility of this compound, the following diagrams illustrate a typical experimental workflow for library synthesis and a conceptual signaling pathway that could be targeted by the resulting compounds.
Caption: Experimental workflow for the synthesis and screening of a sulfonamide library.
Caption: Conceptual kinase signaling pathway targeted by a sulfonamide inhibitor.
Applications in Drug Discovery
The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents. The strategic placement of bromo and fluoro substituents on the phenyl ring of this compound provides medicinal chemists with powerful tools to modulate the properties of the resulting sulfonamides.
-
Fluorine: The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and alter the pKa of nearby functional groups.
-
Bromine: The bromine atom serves as a versatile synthetic handle for further diversification through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. This allows for the late-stage introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a hit compound.
While specific examples of libraries derived from this compound and their biological targets are not extensively reported in the public domain, the structural motifs accessible from this building block are highly relevant for a range of therapeutic targets, including kinases, proteases, and GPCRs.
Conclusion
This compound is a highly valuable and versatile building block for combinatorial chemistry. Its trifunctional nature allows for the generation of diverse and complex sulfonamide libraries with tunable physicochemical and pharmacological properties. The high reactivity of the sulfonyl chloride group ensures reliable sulfonamide formation with a broad range of amines, making it amenable to high-throughput synthesis. The presence of both fluorine and bromine substituents provides multiple avenues for lead optimization and SAR exploration. For researchers and drug development professionals seeking to expand their chemical libraries with novel and biologically relevant compounds, this compound represents a strategic and powerful choice.
References
A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions with 2-Bromo-4-fluorobenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the strategic functionalization of aromatic rings is a cornerstone of modern medicinal chemistry. 2-Bromo-4-fluorobenzenesulfonyl chloride serves as a versatile building block, offering multiple reaction sites for diversification. This guide provides a comparative overview of catalytic systems for cross-coupling reactions involving this substrate, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The data presented is based on established knowledge for analogous aryl bromides and sulfonyl chlorides, offering a robust starting point for experimental design and optimization.
Performance Overview of Catalytic Systems
The cross-coupling of this compound can proceed via two main pathways: reaction at the C-Br bond or a desulfonylative coupling involving cleavage of the C-S bond. The choice of catalyst and reaction conditions will determine the chemoselectivity and efficiency of these transformations. Palladium and nickel complexes are the catalysts of choice for these reactions.
Palladium-Based Catalysts
Palladium catalysts are widely employed for their broad functional group tolerance and high catalytic activity in a variety of cross-coupling reactions. For substrates like this compound, palladium systems are effective for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The selection of the appropriate phosphine ligand is critical to tune the catalyst's reactivity and stability. Bulky, electron-rich ligands generally favor the oxidative addition and reductive elimination steps in the catalytic cycle.
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium. They are particularly effective in activating challenging bonds, including the C-S bond in desulfonylative couplings. Nickel catalysts can offer different reactivity and selectivity profiles compared to their palladium counterparts.
Data Presentation: A Comparative Look at Catalytic Performance
The following tables summarize representative quantitative data for cross-coupling reactions with substrates analogous to this compound, such as other bromo-fluoro-aromatics. These tables provide a comparative baseline for catalyst selection.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Pd₂(dba)₃ (1.5 mol%) | t-Bu₃P (3 mol%) | K₂CO₃ | Dioxane | 80 | 16 | 90-98 |
| NiCl₂(dppp) (5 mol%) | dppp | K₃PO₄ | Dioxane | 100 | 24 | 85-95 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | >90 |
| Pd(OAc)₂ (1 mol%) | XPhos (2 mol%) | Cs₂CO₃ | Dioxane | 90 | 18 | 90-99 |
| NiCl₂(glyme) (5 mol%) | PAd₂-DalPhos | NaOtBu | Toluene | 110 | 24 | 80-95 |
Table 3: Heck Coupling of Aryl Bromides with Alkenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 85-95 |
| PdCl₂(PPh₃)₂ (3 mol%) | - | K₂CO₃ | Acetonitrile | 80 | 16 | >90 |
| Herrmann's Catalyst | - | NaOAc | NMP | 120 | 12 | 80-90 |
Experimental Protocols
The following are detailed, representative experimental protocols for the key cross-coupling reactions. These should be adapted and optimized for the specific coupling partners and desired scale.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Coupling
This protocol outlines a general procedure for the palladium-catalyzed Heck coupling of an aryl bromide with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, this compound, the alkene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying chemical transformations, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the generalized catalytic cycle for these cross-coupling reactions.
References
Evaluating the Regioselectivity of 2-Bromo-4-fluorobenzenesulfonyl Chloride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity of 2-Bromo-4-fluorobenzenesulfonyl chloride in reactions with common nucleophiles. Understanding the delicate balance between nucleophilic attack at the sulfonyl chloride group versus the activated aromatic ring is paramount for the strategic design and synthesis of novel chemical entities in drug discovery and development. This document presents a comparative overview of expected reactivity, supported by established principles of organic chemistry, and outlines experimental protocols for assessing regioselectivity.
Executive Summary
This compound presents two primary electrophilic sites susceptible to nucleophilic attack: the sulfur atom of the sulfonyl chloride and the carbon atom bonded to the fluorine atom (C-4). The regiochemical outcome of its reactions is dictated by a confluence of factors including the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the substrate. The strong electron-withdrawing nature of the sulfonyl chloride group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), with the fluorine atom being a more facile leaving group than bromine.[1][2][3] Concurrently, the sulfonyl chloride moiety is a highly reactive electrophile for a wide range of nucleophiles.
Comparative Analysis of Regioselectivity
The principal competing reaction pathways involve:
-
Sulfonylation: Nucleophilic attack at the sulfonyl chloride group, leading to the formation of sulfonamides, sulfonates, etc.
-
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack at the C-4 position, resulting in the displacement of the fluoride ion.
The expected regioselectivity with various classes of nucleophiles is summarized in the table below. It is important to note that while direct quantitative experimental data for this compound is not extensively available in the public domain, the following predictions are based on well-established principles of chemical reactivity.
| Nucleophile Class | Predominant Reaction Pathway | Expected Major Product | Rationale |
| Primary & Secondary Amines | Sulfonylation | N-substituted-2-bromo-4-fluorobenzenesulfonamide | Amines are excellent nucleophiles for sulfonyl chlorides, and this reaction is typically fast and efficient under standard conditions.[4][5] |
| Anilines | Sulfonylation | N-aryl-2-bromo-4-fluorobenzenesulfonamide | Similar to aliphatic amines, anilines readily react with sulfonyl chlorides.[6] |
| Alcohols/Alkoxides | Sulfonylation | 2-bromo-4-fluorobenzenesulfonate ester | Alkoxides are strong nucleophiles that will readily attack the highly electrophilic sulfonyl chloride. |
| Phenols/Phenoxides | Sulfonylation | Aryl-2-bromo-4-fluorobenzenesulfonate | Phenoxides, being softer nucleophiles, are also expected to preferentially attack the sulfonyl chloride. |
| Thiols/Thiolates | Sulfonylation | S-alkyl/aryl-2-bromo-4-fluorobenzenethiosulfonate | Thiolates are excellent nucleophiles for sulfonyl chlorides. |
| Hard Carbon Nucleophiles (e.g., Grignard Reagents) | Attack at Sulfonyl Chloride | Sulfone (after workup) | Grignard reagents are highly reactive towards sulfonyl chlorides. |
| Soft Nucleophiles under forcing SNAr conditions | Nucleophilic Aromatic Substitution | 2-Bromo-4-(nucleophile)-benzenesulfonyl chloride | With less reactive nucleophiles and under conditions that favor SNAr (e.g., polar aprotic solvent, higher temperatures), substitution of the highly activated fluorine atom may be observed. The sulfonyl chloride group strongly activates the para position to nucleophilic attack.[2][3][7] |
Reaction Pathways and Experimental Workflow
To empirically determine the regioselectivity for a given nucleophile, a systematic experimental approach is necessary. The following diagrams illustrate the competing reaction pathways and a general workflow for product analysis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2-Bromo-4-fluorobenzenesulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of 2-Bromo-4-fluorobenzenesulfonyl chloride are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this reactive chemical, tailored for professionals in research and drug development. Adherence to these protocols is essential to mitigate risks associated with its corrosivity, reactivity with water, and potential environmental hazards.
Immediate Safety Concerns and Handling Precautions
This compound is a corrosive and moisture-sensitive compound.[1][2] Contact with skin and eyes can cause severe burns.[3] It reacts with water, including atmospheric moisture, to release toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[2] Therefore, handling should always occur in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a flame-resistant lab coat, and impervious clothing.[3]
-
Respiratory Protection: For situations where exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[3]
Disposal Procedures: A Two-Tiered Approach
The appropriate disposal method for this compound is determined by the quantity of the waste. Two primary pathways are outlined: professional disposal for bulk quantities and in-lab neutralization for small, residual amounts.
Bulk Quantity Disposal
Bulk quantities of this compound must be treated as hazardous waste and disposed of through a certified professional waste disposal service. Do not attempt to neutralize bulk quantities in the laboratory.
Procedure for Bulk Waste:
-
Segregation: Collect the chemical in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Container Integrity: Ensure the waste container is compatible with the chemical, tightly sealed to prevent moisture ingress, and properly labeled.
-
Labeling: The label must clearly state the full chemical name ("this compound"), associated hazards (Corrosive, Water-Reactive), and the accumulation start date.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as bases, alcohols, and metals, until collection by a licensed hazardous waste contractor.[4]
Neutralization of Residual Quantities
Small, residual amounts of this compound (e.g., from rinsing glassware) can be safely neutralized in the lab before being disposed of as aqueous hazardous waste. This process involves a controlled hydrolysis and neutralization reaction.
Experimental Protocol for Neutralization:
This protocol is based on general procedures for aryl sulfonyl chlorides and should be performed with utmost care.
Objective: To safely hydrolyze and neutralize residual this compound into its corresponding, less hazardous, sulfonic acid salt.
Materials:
-
Residual this compound solution.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.
-
Large beaker (volume should be at least 5-10 times that of the sulfonyl chloride solution).
-
Ice bath.
-
Stir plate and magnetic stir bar.
-
pH paper or pH meter.
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker containing a sufficient volume of the saturated sodium bicarbonate solution in an ice bath situated on a stir plate. Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner. The reaction is exothermic and will produce gas (CO₂ if using bicarbonate); therefore, the addition rate must be controlled to prevent excessive foaming, a rapid temperature increase, or overflow.[5]
-
Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction goes to completion.[5]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base until the desired pH is achieved.[5]
-
Final Disposal: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.
Quantitative Data for Neutralization
| Parameter | Recommended Value | Source |
| Molar Equivalents of Base | 5-10 molar equivalents relative to the estimated amount of residual sulfonyl chloride. | [5] |
| Final pH of Neutralized Solution | 7-9 | [5] |
Spill Management
In the event of a small spill, immediate and appropriate action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Control Vapors: Ensure the fume hood is operational to manage any vapors.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER. [6]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Inform your laboratory supervisor and institutional EHS office about the spill.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
